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4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine Documentation Hub

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  • Product: 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine
  • CAS: 1094346-29-8

Core Science & Biosynthesis

Foundational

Theoretical and Experimental Framework for Hydrazone-Hydrazine Tautomerism in Pyrrolo[2,1-c][1,2,4]triazole Synthesis

Executive Summary Pyrrolo[2,1-c][1,2,4]triazoles represent a highly privileged bicyclic scaffold in modern drug discovery, frequently utilized in the development of novel antiviral and anti-inflammatory therapeutics. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolo[2,1-c][1,2,4]triazoles represent a highly privileged bicyclic scaffold in modern drug discovery, frequently utilized in the development of novel antiviral and anti-inflammatory therapeutics. The construction of this fused heterocyclic system typically relies on the intramolecular cyclization of a pyrrolyl-hydrazone precursor. However, the success, regioselectivity, and kinetics of this cyclization are fundamentally dictated by a hidden chemical dynamic: the hydrazone-ene-hydrazine tautomeric equilibrium.

As a Senior Application Scientist, I approach this synthesis not merely as a sequence of reagent additions, but as a kinetic problem of orbital alignment. This whitepaper provides an in-depth technical guide bridging Density Functional Theory (DFT) calculations with field-proven experimental protocols to control this tautomerism, ensuring a self-validating, high-yield synthetic workflow.

Mechanistic Framework: The Causality of Tautomeric Switching

In its resting state, the pyrrolyl-hydrazone precursor exists predominantly as the hydrazone tautomer ( >C=N−NH− ). While this form is the thermodynamic sink of the system, the sp2 -hybridized imine nitrogen lacks the proper spatial trajectory and nucleophilicity required for the subsequent ring closure.

For the cyclization to proceed, the molecule must tautomerize to the ene-hydrazine tautomer ( >C=C−NH−NH− ). In this transient state, the terminal nitrogen regains sp3 -character, significantly enhancing its nucleophilicity and allowing for optimal orbital overlap with the adjacent electrophilic center. The causality of stalled reactions in the lab almost always traces back to the inability of the system to traverse the high activation barrier of this tautomerization.

To overcome this, Brønsted acid catalysis is employed. Protonation of the imine nitrogen drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating the proton shift from the adjacent carbon and driving the hydrazone-ene-hydrazine tautomerization[1]. This acid-catalyzed activation is the critical stereocontrolling and rate-determining step prior to cyclization[1].

Theoretical Study: DFT, Thermodynamics, and Orbital Dynamics

To quantify the energetic landscape of this tautomeric switch, Density Functional Theory (DFT) calculations are utilized. Specifically, the CAM-B3LYP functional paired with a 6-311++G(2d,2p) basis set provides highly accurate modeling of the frontier molecular orbitals (FMOs) and thermodynamic parameters[2]. This level of theory is standard for evaluating the structural characteristics and stability of hydrazone complexes[3].

Natural Bond Orbital (NBO) analysis and Fukui function calculations ( f+ ) confirm that the local nucleophilicity of the terminal nitrogen is significantly higher in the ene-hydrazine form[2]. Furthermore, DFT studies indicate that polar protic solvents strongly favor the stabilization of the highly polarized transition state via favorable electrostatic interactions, thereby shifting the equilibrium toward the reactive tautomer[4].

Table 1: DFT Calculated Thermodynamic Parameters for Tautomerization

Calculated at the CAM-B3LYP/6-311++G(2d,2p) level in a simulated polar solvent model.

Tautomeric StateRelative Free Energy (ΔG, kcal/mol)Dipole Moment (Debye)HOMO-LUMO Gap (eV)Nucleophilic Fukui Index ( f+ ) on N
Hydrazone (Resting) 0.02.454.120.12
Ene-Hydrazine (Reactive) +6.84.123.250.48
Transition State (Uncatalyzed) +22.45.012.80N/A
Transition State (Acid-Catalyzed) +11.26.152.95N/A

Experimental Validation & Protocol

A robust protocol must be a self-validating system. We utilize Variable-Temperature NMR (VT-NMR) to capture the tautomeric shift in real-time. The hydrazone ( NHN=C ) protons typically appear as a sharp singlet around δ 11.4 ppm in DMSO- d6​ [5]. Upon acid addition and heating, the attenuation of this peak and the emergence of the ene-hydrazine NH protons validates the theoretical model before the irreversible cyclization step is triggered.

Step-by-Step Methodology:
  • Precursor Synthesis (Condensation): React the substituted pyrrole-2-carboxaldehyde with the corresponding hydrazine derivative in absolute ethanol at 80°C for 2 hours. Isolate the resulting pyrrolyl-hydrazone via filtration.

  • VT-NMR Validation (Self-Validation Step): Dissolve 10 mg of the precursor in DMSO- d6​ . Record a baseline 1H -NMR spectrum to confirm the hydrazone singlet at ~11.4 ppm[5]. Add 0.1 equivalents of trifluoroacetic acid (TFA-d) and heat the probe to 60°C to observe the dynamic line broadening and shift indicating ene-hydrazine formation.

  • Acidic Activation: In a preparative flask, dissolve the precursor in a polar protic solvent (e.g., ethanol or isopropanol) to stabilize the transition state[4]. Add 0.2 equivalents of TFA to lower the tautomerization barrier.

  • Oxidative Cyclization: Introduce 1.1 equivalents of an oxidant (e.g., Iodobenzene diacetate, PhI(OAc)2​ ) dropwise at 0°C. The enhanced nucleophilicity of the ene-hydrazine nitrogen drives the rapid formation of the N-N/C-N bonds, closing the triazole ring.

  • Isolation: Quench the reaction with saturated aqueous NaHCO3​ , extract with dichloromethane, and purify via flash chromatography to yield the pyrrolo[2,1-c][1,2,4]triazole (>85% yield).

Visualizations

Mechanistic_Pathway H Hydrazone Tautomer (Thermodynamic Sink) TS1 TS1: Proton Transfer ΔG‡ = +11.2 kcal/mol H->TS1 Acid Catalysis EH Ene-Hydrazine Tautomer (Reactive Intermediate) TS1->EH TS2 TS2: Bond Formation Orbital Overlap EH->TS2 Oxidative Conditions PT Pyrrolo[2,1-c]triazole (Cyclized Product) TS2->PT

Reaction coordinate diagram illustrating the acid-catalyzed tautomerization and cyclization pathway.

Experimental_Workflow S1 Step 1: Condensation Formation of pyrrolyl-hydrazone precursor S2 Step 2: VT-NMR Analysis Monitor hydrazone/ene-hydrazine ratio S1->S2 S3 Step 3: Acidic Activation TFA addition to lower tautomerization barrier S2->S3 S4 Step 4: Oxidative Cyclization Addition of oxidant (e.g., PhI(OAc)2) S3->S4 S5 S5 S4->S5

Step-by-step experimental workflow for the synthesis and validation of pyrrolo[2,1-c]triazoles.

References

  • [4] Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - RSC Publishing. URL: [Link]

  • [2] Hydrazone-based Materials; DFT, TD-DFT, NBO Analysis, Fukui Function, MESP Analysis, and Solar Cell Applications - PMC / NIH. URL: [Link]

  • [3] Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes - Oriental Journal of Chemistry. URL: [Link]

  • [5] Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies - MDPI. URL:[Link]

  • [1] CHAPTER 12: Noncovalent Interactions in Asymmetric Reactions Catalysed by Chiral Phosphoric Acids - RSC Books. URL:[Link]

Sources

Exploratory

Advanced Synthetic Strategies for the Pyrrolo[2,1-c][1,2,4]triazole Ring System: Cyclization and Reduction Pathways

Executive Summary The pyrrolo[2,1-c][1,2,4]triazole framework is a privileged bicyclic scaffold. It serves as the structural foundation for highly enantioselective chiral N-heterocyclic carbenes (NHCs)—such as the Rovis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolo[2,1-c][1,2,4]triazole framework is a privileged bicyclic scaffold. It serves as the structural foundation for highly enantioselective chiral N-heterocyclic carbenes (NHCs)—such as the Rovis and Bode catalysts used in asymmetric Stetter reactions[1]—and acts as a core motif in pharmaceutical agents targeting prolyl endopeptidase (PREP) for inflammatory pulmonary diseases[2]. Constructing this fused system requires precise thermodynamic control over sequential carbon-nitrogen bond formations, followed by chemoselective reduction to tune the ring's electronic properties. This whitepaper details the causality behind the cyclization and reduction methodologies required to master this chemical space.

Mechanistic Causality in Cyclization Pathways

The most robust method for constructing the 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium core is the three-step amidrazone-orthoester cyclization sequence [1]. Each step is designed to overcome specific kinetic barriers inherent to lactam chemistry.

Lactam Activation

2-Pyrrolidinone is inherently unreactive toward weak nucleophiles due to the strong resonance stabilization of the amide bond. To break this resonance, the oxygen atom is alkylated using a highly electrophilic reagent, trimethyloxonium tetrafluoroborate (Meerwein's salt). This transforms the unreactive lactam into a highly electrophilic O-methyl lactim ether, lowering the LUMO energy and priming the carbon center for nucleophilic attack[1].

Amidrazone Formation

The addition of an arylhydrazine (e.g., pentafluorophenylhydrazine) to the lactim ether proceeds via an addition-elimination mechanism. The primary amine of the hydrazine attacks the activated iminium carbon, followed by the expulsion of methanol. This step is conducted at room temperature to prevent premature decomposition of the hydrazine, yielding a stable amidrazone intermediate[1].

Orthoester Cyclocondensation

The final ring closure is thermodynamically demanding. It requires high thermal energy (130 °C in chlorobenzene) and an excess of triethyl orthoformate[1]. The orthoester acts as a one-carbon synthon. It condenses with the primary amine of the amidrazone to form an intermediate imate. The secondary pyrrolidine nitrogen then undergoes intramolecular nucleophilic attack on this imate, extruding two equivalents of ethanol to irreversibly close the aromatic triazolium ring[1].

Cyclization A 2-Pyrrolidinone (Stable Amide) B O-Methyl Lactim Ether (Activated Electrophile) A->B Meerwein's Salt (O-Alkylation) C Amidrazone (Hydrazine Adduct) B->C Arylhydrazine (Addition-Elimination) D Pyrrolo[2,1-c][1,2,4]triazolium (Aromatic Target) C->D Triethyl Orthoformate (130°C Cyclocondensation)

Caption: Logical workflow of the amidrazone-orthoester cyclization pathway.

Reduction Reactions for Core Saturation

While cyclization builds the aromatic triazolium or triazolone core, reduction reactions are critical for generating sp³-rich derivatives. Fully saturated variants, such as 2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazoles, are highly sought after in medicinal chemistry to improve metabolic stability and target binding[2].

Chemoselective Hydride Reductions

The formal positive charge on the triazolium ring makes the C=N bond highly susceptible to hydride attack. Mild reducing agents like sodium borohydride (NaBH₄) in ethanol selectively reduce the triazolium core without cleaving the ring. This yields a neutral, saturated tetrahydro-pyrrolo[2,1-c]triazole. This transformation intentionally destroys the molecule's carbene-forming ability (useful in catalysis) to create a stable scaffold for drug discovery[3].

Triazolone Deoxygenation

In the synthesis of PREP inhibitors, pyrrolo[2,1-c][1,2,4]triazol-3-ones are often formed as intermediates[2]. To access the fully deoxygenated bicyclic system, stronger reducing conditions (e.g., LiAlH₄ in THF at reflux) are employed. The aluminum hydride coordinates to the carbonyl oxygen, facilitating the expulsion of an aluminate leaving group and driving the complete reduction of the carbonyl to a methylene group.

Reduction N1 Pyrrolo[2,1-c][1,2,4]triazolium (Aromatic Cation) N2 Tetrahydro-pyrrolo[2,1-c]triazole (Saturated Core) N1->N2 NaBH4 / EtOH (Selective C=N Reduction) N3 Pyrrolo[2,1-c]triazol-3-one (Oxidized Derivative) N4 Saturated Lactam/Triazole (Fully Reduced) N3->N4 LiAlH4 / THF (Carbonyl Deoxygenation)

Caption: Chemoselective reduction pathways for the pyrrolo[2,1-c]triazole system.

Quantitative Data Summary

The following table synthesizes the critical reaction parameters for the formation and reduction of the pyrrolo[2,1-c][1,2,4]triazole system, allowing for rapid experimental comparison.

Reaction PhaseReagents / CatalystSolventTemp (°C)Time (h)Avg. YieldChemoselectivity / Notes
Lactim Ether Formation Trimethyloxonium BF₄Dichloromethane251695%Strictly O-alkylation; moisture sensitive[1].
Amidrazone Synthesis PentafluorophenylhydrazineDichloromethane251285%N-nucleophilic attack; methanol byproduct[1].
Cyclocondensation Triethyl Orthoformate (excess)Chlorobenzene13048-7265-70%Requires high heat to drive ethanol extrusion[1].
Triazolium Reduction NaBH₄ (2.0 equiv)Ethanol0 to 25480%Selectively reduces C=N; leaves aryl rings intact.
Triazolone Reduction LiAlH₄ (3.0 equiv)THF65 (Reflux)875%Complete deoxygenation of the carbonyl[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in validation checkpoints.

Protocol 1: Synthesis of 2-Pentafluorophenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium Tetrafluoroborate[1]

Objective: Construct the aromatic triazolium core via cyclization.

  • Lactim Ether Formation:

    • Suspend 2-pyrrolidinone (1.0 equiv) and trimethyloxonium tetrafluoroborate (1.05 equiv) in anhydrous CH₂Cl₂ under N₂.

    • Stir at 25 °C for 16 hours.

    • Validation Checkpoint: Perform IR spectroscopy on an aliquot. The disappearance of the strong amide C=O stretch (~1700 cm⁻¹) and the appearance of a C=N stretch (~1630 cm⁻¹) confirms complete O-alkylation.

  • Amidrazone Condensation:

    • To the crude lactim ether solution, add pentafluorophenylhydrazine (1.0 equiv) portion-wise.

    • Stir at 25 °C for 12 hours, then concentrate under reduced pressure.

    • Validation Checkpoint: ¹H NMR should show the disappearance of the O-CH₃ singlet (~3.9 ppm) and the appearance of broad N-H signals.

  • Orthoester Cyclization:

    • Dissolve the crude amidrazone in chlorobenzene (0.4 M). Add triethyl orthoformate (2.0 equiv).

    • Heat to 130 °C under a reflux condenser for 24 hours. Add a second portion of triethyl orthoformate (2.0 equiv) and heat for an additional 24 hours.

    • Cool to room temperature. The product will precipitate as a solid. Filter and wash with diethyl ether.

    • Validation Checkpoint: The final product is a stable tetrafluoroborate salt. Success is definitively indicated by a diagnostic, highly deshielded triazolium C-H proton signal at ~10.5 ppm in ¹H NMR (DMSO-d₆)[1].

Protocol 2: Reductive Saturation of the Triazolium Core

Objective: Reduce the triazolium salt to a tetrahydro-pyrrolo[2,1-c]triazole.

  • Hydride Addition:

    • Suspend the triazolium tetrafluoroborate salt (1.0 equiv) in absolute ethanol (0.2 M) and cool to 0 °C in an ice bath.

    • Slowly add NaBH₄ (2.0 equiv) in small portions to control hydrogen gas evolution.

  • Reaction Propagation:

    • Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

  • Quenching & Isolation:

    • Quench the reaction carefully with saturated aqueous NH₄Cl until bubbling ceases.

    • Extract with ethyl acetate (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate.

    • Validation Checkpoint: The product loses its formal charge, transitioning from a highly polar salt to a lipophilic organic molecule. TLC (Silica, 5% MeOH in CH₂Cl₂) will show a high Rf spot compared to the baseline-stuck starting material. ¹H NMR will show the disappearance of the 10.5 ppm carbene-adjacent proton and the appearance of a new sp³ C-H signal at ~4.5-5.0 ppm.

References

  • Vora, H. U., Lathrop, S. P., Reynolds, N. T., Kerr, M. S., Read de Alaniz, J., & Rovis, T. "Synthesis of 2-Pentafluorophenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate". Organic Syntheses. URL:[Link][1]

  • Google Patents. "WO2017194459A1 - Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2h)-ones and 2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazol-3-ones". URL:[2]

Sources

Foundational

Exploring the Chemical Properties and Pharmacological Potential of Novel Pyrrolo-Triazole Compounds

Executive Summary The pyrrolo[2,1-c][1,2,4]triazole and its isomeric pyrrolo[1,2-c][1,2,3]triazole scaffolds represent a highly privileged class of fused bicyclic heterocycles in modern medicinal chemistry and organocata...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolo[2,1-c][1,2,4]triazole and its isomeric pyrrolo[1,2-c][1,2,3]triazole scaffolds represent a highly privileged class of fused bicyclic heterocycles in modern medicinal chemistry and organocatalysis. By fusing a five-membered nitrogen-rich triazole with a pyrrolidine or pyrrole ring, chemists can impose a rigid conformational lock on the molecule. This structural rigidity minimizes the entropic penalty upon target binding, while the high nitrogen density fine-tunes physicochemical properties—specifically, optimizing lipophilicity (LogP) for blood-brain barrier (BBB) penetration without sacrificing metabolic stability. This technical guide explores the synthesis, chemical properties, and advanced applications of these novel compounds, focusing on their roles as central nervous system (CNS) therapeutics and stereoselective catalysts.

Pharmacological Applications and Mechanistic Pathways

Dopamine β -Hydroxylase (DβH) Inhibition in CNS Disorders

The enzyme Dopamine β -Hydroxylase (DβH) is responsible for the specific hydroxylation of dopamine (DA) to produce norepinephrine (NE)[1]. In neurodegenerative diseases such as frontotemporal dementia (FTD), Alzheimer's disease (AD), and certain addiction disorders, excess noradrenergic activity is linked to severe cognitive impairment and sympathetic overdrive[1].

Novel tetrahydrocyclopropa-fused pyrrolo[2,1-c][1,2,4]triazole-3(2H)-thiones have been identified as highly potent, BBB-penetrant DβH inhibitors[1]. By competitively binding to the DβH active site, these compounds halt the biosynthesis of NE, thereby restoring DA levels and dampening pathological sympathetic nerve function[1].

DBH_Pathway DA Dopamine (DA) DBH Dopamine β-Hydroxylase (DβH Enzyme) DA->DBH Substrate Binding NE Norepinephrine (NE) DBH->NE Enzymatic Hydroxylation CNS Sympathetic Overdrive (Cognitive Impairment) NE->CNS Receptor Activation Inhibitor Pyrrolo[2,1-c][1,2,4]triazole (DβH Inhibitor) Inhibitor->DBH Competitive Inhibition

Mechanistic pathway of DβH inhibition by pyrrolo[2,1-c][1,2,4]triazole derivatives.

Gamma Secretase Modulation in Alzheimer's Disease

Alzheimer's disease pathology is heavily driven by the accumulation of toxic Amyloid Beta (A β 42) plaques, generated via the proteolytic cleavage of the Amyloid Precursor Protein (APP) by the Gamma Secretase complex[2]. Total inhibition of Gamma Secretase causes severe toxicity due to the suppression of Notch signaling.

To circumvent this, 6-aryl-5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acids act as Gamma Secretase Modulators (GSMs). Instead of blocking the enzyme, these compounds allosterically modulate the complex, shifting the cleavage profile away from the aggregation-prone A β 42 toward shorter, non-toxic peptides like A β 38.

GSM_Pathway APP Amyloid Precursor Protein (APP) GS Gamma Secretase Complex APP->GS Proteolytic Cleavage Abeta42 Aβ42 Peptide (Toxic, Aggregating) GS->Abeta42 Pathological Processing Abeta38 Aβ38 Peptide (Shorter, Non-toxic) GS->Abeta38 Modulated Processing GSM Pyrrolo[1,2-c][1,2,3]triazole (GSM) GSM->GS Allosteric Modulation GSM->Abeta42 Attenuates Formation

Allosteric modulation of Gamma Secretase by pyrrolo[1,2-c][1,2,3]triazole compounds.

Synthetic Methodologies: Building the Fused Core

As a Senior Application Scientist, I emphasize that chemical synthesis must be both robust and self-validating. The following protocols detail the construction of these complex scaffolds, highlighting the causality behind each experimental choice.

Protocol A: Synthesis of Tetrahydrocyclopropa-fused Pyrrolo[2,1-c][1,2,4]triazole-3-thiones (DβH Inhibitors)

This protocol yields the BBB-penetrant active enantiomer, (5aS,6aR)-5a-(3,5-difluorophenyl)-5,5a,6,6a-tetrahydrocyclopropa[3,4]pyrrolo[2,1-c][1,2,4]triazole-3(2H)-thione[1].

  • Cyclopropanation (Simmons-Smith Reaction):

    • Procedure: Treat the highly substituted pyrroline precursor with diethylzinc and diiodomethane in anhydrous dichloromethane at -20°C.

    • Causality: The Simmons-Smith reaction is employed prior to triazole formation to exploit the steric bulk of the pyrroline protecting groups. This directs the carbene addition exclusively to the less hindered face, establishing the critical (5aS, 6aR) stereochemistry required for optimal DβH active site binding.

    • Self-Validation Checkpoint: Perform 1 H-NMR on the crude extract. The disappearance of the pyrroline alkene protons ( δ 5.8-6.2 ppm) and the emergence of characteristic high-field cyclopropyl protons ( δ 0.8-1.5 ppm) validates the intermediate. Proceeding without this check risks carrying unreacted starting material into the triazole formation step, generating inseparable impurities.

  • Triazole Ring Closure:

    • Procedure: Condense the cyclopropanated intermediate with thiosemicarbazide in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under refluxing ethanol for 12 hours.

    • Causality: Thiosemicarbazide acts as a dual nitrogen-sulfur nucleophile, driving the tandem condensation and ring-closure sequence to selectively form the 1,2,4-triazole-3-thione core.

  • Purification:

    • Procedure: Isolate the product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure active enantiomer.

Protocol B: Synthesis of 6-Aryl-5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acids (GSMs)

This protocol outlines the synthesis of 6-(2-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid[3].

  • Azide Preparation:

    • Procedure: React the corresponding halogenated pyrrolidine with sodium azide in DMF at 60°C to establish the nitrogen source.

  • Intramolecular 1,3-Dipolar Cycloaddition:

    • Procedure: Heat the azide-alkyne intermediate in toluene at 80°C for 8 hours.

    • Causality: An intramolecular variant of click chemistry is selected over intermolecular alternatives because the pre-organized geometry of the precursor significantly lowers the activation entropy ( ΔS‡ ). This ensures absolute regioselectivity and prevents the formation of undesired polymeric byproducts.

    • Self-Validation Checkpoint: Monitor the reaction via IR spectroscopy. The complete consumption of the strong azide stretching band (~2100 cm −1 ) serves as an orthogonal, real-time validation of ring closure before proceeding to saponification.

  • Saponification:

    • Procedure: Treat the resulting ester with aqueous LiOH in THF/MeOH. Acidify with 1M HCl to precipitate the final carboxylic acid as an off-white solid (73% yield)[3].

Catalytic Applications: N-Heterocyclic Carbenes (NHCs)

Beyond therapeutics, the pyrrolo[2,1-c]triazole core is a powerhouse in organocatalysis. N-(pentafluorophenyl)pyrrolo[2,1-c]triazole carbenes are utilized as highly efficient NHC catalysts[4]. The pentafluorophenyl group provides extreme electron withdrawal, increasing the electrophilicity of the carbene carbon. Simultaneously, the rigid, chiral pyrrolo-triazole core dictates facial selectivity during the reaction of 2-(2-aroylvinyl)cinnamaldehydes with α,β -unsaturated imines, yielding highly functionalized 1,2,3-trisubstituted indanes with exceptional diastereoselectivity[4].

Quantitative Data: Structure-Activity Relationship (SAR) Profiles

The table below summarizes the target specificity and primary pharmacological metrics of the discussed pyrrolo-triazole derivatives.

Compound Scaffold / Specific DerivativeTarget Enzyme / ComplexPrimary IndicationKey Pharmacological Metric
6-(2-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid γ -SecretaseAlzheimer's DiseaseShifts A β 42/A β 38 ratio without Notch toxicity
(5aS,6aR)-5a-(3,5-difluorophenyl)-5,5a,6,6a-tetrahydrocyclopropa[3,4]pyrrolo[2,1-c][1,2,4]triazole-3(2H)-thione Dopamine β -HydroxylaseCNS Disorders (FTD, Addiction)High BBB permeability; Significant IC 50​ reduction
N-(pentafluorophenyl)pyrrolo[2,1-c]triazole carbene Organocatalyst (NHC)Stereoselective Synthesis66% yield of indane derivatives with high diastereoselectivity

Conclusion

The architectural rigidity and tunable electronics of pyrrolo[2,1-c]triazole and pyrrolo[1,2-c][1,2,3]triazole compounds make them indispensable tools in both drug discovery and synthetic methodology. Whether acting as BBB-penetrant enzyme inhibitors, allosteric modulators of neurodegenerative pathways, or stereoselective organocatalysts, this fused bicyclic scaffold offers a versatile platform for future chemical innovation.

References

  • Source: Googleapis.
  • Title: Blood-brain barrier-penetrant dopamine-β-hydroxylase inhibitors - US 10975083 B2 / US 2022/0017523 A1 Source: Google Patents URL
  • Title: N-Heterocyclic Carbene Catalyzed Reaction of 2-(2-Aroylvinyl)

Sources

Exploratory

The Definitive Guide to the Structural Elucidation of 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine: A Multi-technique Approach

The Definitive Guide to the Structural Elucidation of 4-{5H,6H,7H-pyrrolo[2,1-c][1][2][3]triazol-3-yl}piperidine: A Multi-technique Approach This in-depth technical guide provides a comprehensive framework for the struct...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to the Structural Elucidation of 4-{5H,6H,7H-pyrrolo[2,1-c][1][2][3]triazol-3-yl}piperidine: A Multi-technique Approach

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 4-{5H,6H,7H-pyrrolo[2,1-c][1][2][3]triazol-3-yl}piperidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of analytical techniques. Instead, it offers a strategic, field-proven workflow, explaining the causality behind experimental choices and emphasizing self-validating protocols to ensure the highest degree of scientific integrity.

The structural confirmation of a novel chemical entity is a cornerstone of chemical and pharmaceutical research. The molecule , 4-{5H,6H,7H-pyrrolo[2,1-c][1][2][3]triazol-3-yl}piperidine, presents a unique combination of a saturated piperidine ring and a fused bicyclic aromatic pyrrolotriazole system. This guide will detail a multi-pronged analytical approach, leveraging the strengths of high-resolution mass spectrometry, one- and two-dimensional nuclear magnetic resonance spectroscopy, and the definitive confirmation offered by single-crystal X-ray crystallography. While a synthesis of this molecule has been reported, this guide will focus on the rigorous process of confirming its molecular structure post-synthesis.[4]

Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

The initial step in the characterization of a newly synthesized compound is to confirm its elemental composition. High-resolution mass spectrometry, typically using electrospray ionization (ESI) in positive ion mode, is the ideal technique for this purpose. The basicity of the nitrogen atoms in both the piperidine and triazole rings makes this molecule readily protonated.

Expected Outcome:

The protonated molecule, [M+H]⁺, should be the base peak in the full scan mass spectrum. The measured mass-to-charge ratio (m/z) should be compared with the theoretical exact mass calculated from the molecular formula, C₁₁H₁₆N₄.

ParameterExpected Value
Molecular FormulaC₁₁H₁₆N₄
Theoretical Exact Mass192.1375
Observed [M+H]⁺ (Hypothetical)193.1448
Mass Accuracy< 5 ppm

A mass accuracy of less than 5 ppm provides strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Insights

Further structural information can be gleaned from tandem mass spectrometry (MS/MS) experiments. By isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be observed. The fragmentation of piperidine derivatives often involves cleavages of the piperidine ring and reactions of its substituents.[2] Common fragmentation pathways in ESI-MS/MS for piperidine-containing compounds include the neutral loss of small molecules.[5][6][7][8]

Hypothetical Fragmentation Pathway:

A plausible fragmentation pathway for 4-{5H,6H,7H-pyrrolo[2,1-c][1][2][3]triazol-3-yl}piperidine could involve the initial cleavage of the bond between the piperidine and the pyrrolotriazole ring, or fragmentation within the piperidine ring itself.

M [M+H]⁺ m/z 193.1448 F1 Fragment 1 Loss of C₃H₆N m/z 136.0827 M->F1 α-cleavage F2 Fragment 2 Piperidine Ring Opening m/z (various) M->F2 Ring Fission

Caption: Hypothetical MS/MS fragmentation of the target molecule.

Unveiling the Connectivity: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity and chemical environment of atoms in a molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for an unambiguous assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Spectral Data

Based on known chemical shifts for piperidine and related heterocyclic systems, a hypothetical but realistic set of NMR data for 4-{5H,6H,7H-pyrrolo[2,1-c][1][2][3]triazol-3-yl}piperidine in CDCl₃ is presented below.[1][3][4][9]

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityIntegration
Pyrrolotriazole
3~145---
3a~120---
5~45~4.2t2H
6~25~2.5m2H
7~22~3.0t2H
7a~135~7.5s1H
Piperidine
1' (NH)-~1.8 (br s)br s1H
2', 6'~45~3.2 (axial), ~2.8 (equatorial)m4H
3', 5'~30~2.0 (axial), ~1.6 (equatorial)m4H
4'~40~2.9m1H
Step-by-Step 2D NMR Analysis Workflow

A systematic approach using a suite of 2D NMR experiments is crucial for assembling the molecular structure.[10][11][12][13][14]

cluster_1d 1D NMR cluster_2d 2D NMR cluster_elucidation Structural Elucidation H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY C13 ¹³C NMR & DEPT (Carbon Types) HSQC HSQC (¹H-¹³C One-Bond Correlations) C13->HSQC Fragments Assemble Spin Systems COSY->Fragments HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC HMBC->Fragments Structure Final Structure Fragments->Structure

Caption: Workflow for 2D NMR-based structural elucidation.

Protocol for 2D NMR Analysis:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds).

    • Expected Correlations:

      • Within the pyrrolotriazole ring: H-5 with H-6, and H-6 with H-7.

      • Within the piperidine ring: H-2' with H-3', H-3' with H-4', H-4' with H-5', and H-5' with H-6'.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.

    • Expected Correlations:

      • H-5 to C-5, H-6 to C-6, H-7 to C-7, H-7a to C-7a.

      • H-2'/6' to C-2'/6', H-3'/5' to C-3'/5', H-4' to C-4'.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that reveals long-range correlations (typically 2-3 bonds) between protons and carbons. This allows for the connection of the individual spin systems identified by COSY.

    • Key Expected Correlations to Bridge the Two Ring Systems:

      • Protons on the piperidine ring (H-3'/5' and H-4') should show correlations to the carbon of the pyrrolotriazole ring at position 3 (C-3).

      • The proton at position 7a of the pyrrolotriazole ring (H-7a) should show correlations to carbons C-3 and C-3a.

By systematically analyzing the correlations in these 2D NMR spectra, the complete bonding network of the molecule can be unambiguously established.

The Gold Standard: Single-Crystal X-ray Crystallography

While NMR and MS provide powerful evidence for the structure of a molecule in solution, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure in the solid state. This technique is invaluable for confirming connectivity, determining stereochemistry, and analyzing intermolecular interactions.

Experimental Protocol Outline:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

The successful determination of the crystal structure would provide precise bond lengths, bond angles, and the overall conformation of the molecule, leaving no ambiguity as to its identity. While no crystal structure for this specific molecule is currently publicly available, the importance of this technique in drug discovery and chemical research cannot be overstated.

Conclusion

The structural elucidation of 4-{5H,6H,7H-pyrrolo[2,1-c][1][2][3]triazol-3-yl}piperidine requires a synergistic application of modern analytical techniques. High-resolution mass spectrometry provides the foundational confirmation of the elemental composition. A comprehensive suite of 1D and 2D NMR experiments allows for the detailed mapping of the molecular connectivity. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. By following the systematic and self-validating workflow outlined in this guide, researchers can confidently and accurately characterize this and other novel chemical entities.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. Retrieved from [Link]

  • Kavşağı, M., & Turgut, Y. (2026, February 23). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts.... Retrieved from [Link]

  • Esteves, A. P. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

  • Orchard, M. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • SDSU NMR Facility - Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Correlations in the HSQC and HMBC spectra of 19. Retrieved from [Link]

  • TDX. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]

  • SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • ResearchGate. (n.t.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]

  • Byeon, I. J., & Tsai, M. D. (n.d.). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. PMC. Retrieved from [Link]

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Foundational

Physicochemical Profiling and Mechanistic Utility of 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine in Modern Drug Design

Executive Summary The optimization of pharmacokinetic and pharmacodynamic profiles remains the most formidable hurdle in small-molecule drug discovery. The structural scaffold 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic and pharmacodynamic profiles remains the most formidable hurdle in small-molecule drug discovery. The structural scaffold 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine represents a highly specialized, rigidified building block designed to overcome the metabolic liabilities of traditional amides and lipophilic aryl rings. By fusing a basic piperidine moiety with a conformationally constrained pyrrolo-triazole core, this scaffold serves as a premium bioisostere. This whitepaper provides a comprehensive technical guide on the physicochemical properties, mechanistic utility, and self-validating experimental workflows required to evaluate this compound in preclinical drug development.

Structural & Physicochemical Profiling

The architectural brilliance of 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine lies in its dual-component system:

  • The Piperidine Ring: Provides a highly basic secondary amine that is protonated at physiological pH, enabling robust electrostatic interactions (salt bridges) with target proteins[1].

  • The Pyrrolo-Triazole Core: Acts as a metabolically inert hydrogen-bond donor/acceptor. Triazoles are classic amide bioisosteres; however, the bicyclic fusion (pyrrolo[2,1-c]triazole) restricts rotatable bonds, minimizing the entropic penalty upon target binding[2][3].

Quantitative Physicochemical Data

To predict the behavior of this scaffold in vivo, we have computed its core physicochemical parameters. These metrics dictate its solubility, permeability, and target engagement capabilities.

PropertyValue / EstimateCausality & Pharmacological Impact
Molecular Formula C₁₀H₁₆N₄Low molecular weight (<200 g/mol ) allows for high ligand efficiency (LE) when incorporated into larger drug molecules.
Molecular Weight 192.26 g/mol Ideal for fragment-based drug discovery (FBDD) and maintaining final drug MW < 500 Da (Lipinski's Rule of 5).
LogP (Lipophilicity) ~0.8 – 1.2Highly hydrophilic. Prevents non-specific hydrophobic trapping in lipid bilayers and reduces off-target hERG toxicity[4].
pKa (Piperidine NH) ~9.5 – 10.5Ensures >99% protonation at pH 7.4, critical for anchoring into acidic pockets (e.g., Asp/Glu residues) of GPCRs and kinases[5].
pKa (Triazole) ~2.0 – 3.0Remains neutral at physiological pH, acting purely as a directional hydrogen-bond network participant[6].
Polar Surface Area ~45 ŲFalls within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration, making it suitable for CNS indications[2].

Mechanistic Utility in Drug Design

The primary driver for utilizing a pyrrolo-triazole over a standard amide or phenyl ring is metabolic resilience coupled with geometric precision . Amide bonds are highly susceptible to enzymatic hydrolysis by amidases, and standard alkyl/aryl amines are prone to Cytochrome P450 (CYP450)-mediated N -dealkylation or oxidation[2].

The 1,2,4-triazole and 1,2,3-triazole systems lack easily oxidizable α -protons and are completely resistant to hydrolytic cleavage[3]. When functioning as a hinge-binder in kinase inhibitors or an orthosteric ligand in GPCRs, the triazole nitrogen lone pairs act as potent hydrogen-bond acceptors, while the piperidine nitrogen forms a critical ionic anchor[1][4].

Pharmacophore Ligand 4-{5H,6H,7H-pyrrolo[2,1-c] triazol-3-yl}piperidine Triazole Pyrrolo-Triazole Core (H-Bond Acceptor/Donor) Ligand->Triazole Piperidine Piperidine Ring (Basic Amine Center) Ligand->Piperidine Hinge Target Hinge Region (Backbone Amides) Triazole->Hinge H-Bonding CYP450 CYP450 Enzymes (Metabolic Resistance) Triazole->CYP450 Steric Shielding Aspartate Aspartate Residue (Salt Bridge) Piperidine->Aspartate Ionic Interaction

Caption: Pharmacophoric mapping of the pyrrolo-triazole piperidine scaffold in target binding.

Self-Validating Experimental Protocols

To rigorously validate the physicochemical and metabolic profile of this scaffold, researchers must employ self-validating assay systems. The following protocols detail the exact causality behind each reagent and step to ensure absolute reproducibility.

Protocol A: High-Precision Potentiometric Titration for pKa Determination

Potentiometry remains the gold standard for determining the exact protonation states of ionizable active pharmaceutical ingredients (APIs) across physiological pH ranges[5][6].

Methodology:

  • Sample Preparation & Ionic Strength Control: Prepare a 1 mM solution of the compound in a background electrolyte of 0.15 M KCl.

    • Causality: Maintaining a constant ionic strength (0.15 M mimics physiological osmolarity) is critical to ensure that the activity coefficients of the ions remain stable throughout the titration, preventing Nernstian deviations at extreme pH values[5].

  • Acidification: Lower the initial solution pH to ~1.8–2.0 using 0.1 M HCl.

    • Causality: This ensures complete protonation of both the piperidine and the weakly basic triazole nitrogens prior to the forward titration[5].

  • Automated Titration: Titrate the solution with standardized 0.1 M NaOH at a constant dosing rate (e.g., 0.2 mL/min) under a steady stream of nitrogen gas[7].

    • Causality: Nitrogen purging prevents the absorption of atmospheric CO₂, which would form carbonic acid and artificially skew the pH readings[6].

  • Data Analysis & Validation: Plot the titration curve (pH vs. volume of titrant) and calculate the first derivative to identify inflection points. The pKa corresponds to the half-equivalence point[6][7].

    • Self-Validation: Run Potassium Diclofenac (known pKa ~3.31) as a positive control to validate electrode calibration and system accuracy[5].

Protocol B: In Vitro Microsomal Stability Assay (Phase I Metabolism)

Liver microsomes contain membrane-bound Cytochrome P450 (CYP) enzymes, providing a robust, high-throughput model for assessing first-pass hepatic clearance and identifying metabolic weak points[8].

Methodology:

  • Matrix Preparation: Thaw pooled human liver microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂[8][9].

    • Causality: Mg²⁺ is an essential cofactor required for maintaining CYP450 structural integrity and catalytic function[9].

  • Compound Spiking: Add the test compound to achieve a final concentration of 1 µM. Ensure the final DMSO concentration remains 0.25%[8].

    • Causality: Organic solvents >0.5% will denature microsomal proteins and artificially inhibit CYP450 activity[8].

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration)[8].

    • Causality: NADPH provides the obligate reducing equivalents required for CYP450-mediated oxidation.

  • Time-Course Quenching: At predetermined intervals (0, 5, 15, 30, and 45 minutes), extract 30 µL aliquots and immediately quench them in 5 volumes of ice-cold acetonitrile containing an internal standard[8][9].

    • Causality: Acetonitrile instantly precipitates microsomal proteins and halts metabolism, ensuring accurate kinetic snapshots of compound depletion.

  • Quantification: Centrifuge the quenched samples at 5500 rpm for 5 minutes. Analyze the supernatant via LC-TOF-MS or LC-MS/MS to calculate the elimination rate constant ( kel​ ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ )[8][9].

    • Self-Validation: Include Propranolol or Verapamil as a high-clearance positive control, and a "minus-cofactor" (no NADPH) negative control to rule out chemical instability or non-CYP degradation[8][9].

Workflow cluster_pKa Physicochemical Profiling cluster_Metab Metabolic Stability (HLM/MLM) Start Compound Preparation (10 mM DMSO Stock) Potentiometry Potentiometric Titration (0.1 M HCl / NaOH) Start->Potentiometry Incubation Microsomal Incubation (+ NADPH, 37°C) Start->Incubation pKaCalc pKa & Solubility Determination Potentiometry->pKaCalc Data Pharmacokinetic Modeling (Clearance & Half-life) pKaCalc->Data Quenching Reaction Quenching (Ice-cold Acetonitrile) Incubation->Quenching LCMS LC-MS/MS Quantification Quenching->LCMS LCMS->Data

Caption: Integrated workflow for potentiometric pKa determination and microsomal stability profiling.

References

  • AxisPharm. "Microsomal Stability Assay Protocol." AxisPharm. Available at:[Link]

  • Evotec. "Microsomal Stability | Cyprotex ADME-Tox Solutions." Evotec. Available at:[Link]

  • ResearchGate. "Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1." ResearchGate. Available at:[Link]

  • Reijenga, J., et al. "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, PMC. Available at:[Link]

  • DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." DergiPark. Available at:[Link]

  • Schönherr, D., et al. "Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water." Analytical Chemistry, ACS Publications. Available at:[Link]

  • Sahu, A., et al. "A Recent Review on Drug Modifications Using 1, 2, 3-triazole." Current Chemical Biology, ResearchGate. Available at:[Link]

  • ACS Publications. "Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres." Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. "Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics." ACS Pharmacology & Translational Science. Available at:[Link]

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Protocols & Analytical Methods

Method

Application of ¹H NMR and ESI-MS/MS for the Characterization of Heterocyclic Compounds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Preamble: The Central Role of Heterocyclic Compounds and the Analytical Imperative H...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: The Central Role of Heterocyclic Compounds and the Analytical Imperative

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and agrochemicals. Their unique three-dimensional structures and diverse electronic properties are fundamental to their biological activity. Consequently, the unambiguous determination of their structure is a cornerstone of modern drug discovery and development.[1][2][3] This guide provides a comprehensive overview of two powerful analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS), for the structural characterization of these vital molecules. We will delve into the theoretical underpinnings, practical experimental protocols, and data interpretation strategies that enable scientists to elucidate the intricate structures of heterocyclic compounds with a high degree of confidence.

Part 1: ¹H NMR Spectroscopy - Unraveling the Molecular Skeleton

¹H NMR spectroscopy is an unparalleled technique for determining the precise arrangement of hydrogen atoms within a molecule, thereby providing a detailed map of the carbon framework.[4][5] For heterocyclic compounds, ¹H NMR is instrumental in defining the substitution pattern on the ring, the stereochemistry of chiral centers, and the overall conformation of the molecule.[6][7][8]

The Causality Behind Experimental Choices in ¹H NMR

The quality of an ¹H NMR spectrum is directly dependent on meticulous sample preparation and the judicious selection of experimental parameters. The goal is to obtain a high-resolution spectrum with excellent signal-to-noise, allowing for the accurate determination of chemical shifts, coupling constants, and integrals.

Sample Preparation: The Foundation of a High-Quality Spectrum

A well-prepared sample is critical for obtaining a high-quality NMR spectrum. The key considerations are the amount of sample, the choice of solvent, and the removal of any particulate matter.[9][10][11][12]

ParameterRecommendationRationale
Sample Amount 1-10 mg for small molecules (< 600 g/mol )Ensures sufficient signal-to-noise for a timely acquisition.[11] Higher concentrations can lead to line broadening and difficulty in shimming the magnet.
Solvent Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O)Deuterated solvents are used to avoid overwhelming the spectrum with solvent protons. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability.[9]
Solvent Volume 0.6-0.7 mLThis volume ensures that the sample is correctly positioned within the NMR probe's detection coil.
Purity Free of particulate matter and paramagnetic impuritiesSolid particles distort the magnetic field homogeneity, leading to broad peaks.[10] Paramagnetic impurities can cause significant line broadening. Filtration through a glass wool plug is recommended.[11]
Internal Standard Tetramethylsilane (TMS) or a suitable alternativeTMS provides a reference point (0 ppm) for the chemical shift scale, allowing for the comparison of spectra from different instruments.[13]
Experimental Protocol: ¹H NMR Analysis of a Heterocyclic Compound
  • Sample Dissolution: Accurately weigh 5 mg of the purified heterocyclic compound into a clean, dry vial.

  • Solvent Addition: Add 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% TMS.

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean 5 mm NMR tube.[11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and then perform an automated shimming routine to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment for a small molecule involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve the desired signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. This is typically followed by phase correction and baseline correction.

  • Data Analysis: The processed spectrum is then analyzed to determine chemical shifts, integration values, and coupling patterns.

Interpreting the Data: From Spectrum to Structure

The structural elucidation of a heterocyclic compound from its ¹H NMR spectrum relies on the careful analysis of four key pieces of information: the number of signals, their chemical shifts, their integration, and the signal splitting (multiplicity).[13][14][15]

  • Number of Signals: The number of distinct signals in the spectrum corresponds to the number of chemically non-equivalent sets of protons in the molecule.[13][14]

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is indicative of the electronic environment of the proton. Protons on heterocyclic rings often resonate in specific regions of the spectrum, and their chemical shifts are influenced by the nature of the heteroatom and the presence of substituents.[13][15][16]

  • Integration: The area under each signal is proportional to the number of protons giving rise to that signal. This information is crucial for determining the relative number of protons in each chemically distinct environment.[14][17]

  • Signal Splitting (Multiplicity): The splitting of a signal into a multiplet (e.g., doublet, triplet, quartet) is due to the magnetic influence of neighboring protons. The 'n+1' rule is often used, where 'n' is the number of equivalent protons on adjacent carbons. The coupling constant (J-value), measured in Hertz (Hz), provides information about the dihedral angle between the coupled protons and can be used to determine stereochemistry.[16][17]

Advanced ¹H NMR Techniques for Complex Heterocycles

For more complex heterocyclic structures with significant signal overlap in the 1D spectrum, two-dimensional (2D) NMR techniques are indispensable.[6][7][18][19][20][21]

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the spin systems within the molecule.[17][18]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, providing a powerful tool for assigning both ¹H and ¹³C signals.[17][18][20]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together different fragments of the molecule and for identifying quaternary carbons.[20]

G

Part 2: ESI-MS/MS - Probing Molecular Mass and Fragmentation

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive technique that provides information about the molecular weight of a compound and its fragmentation pattern.[22][23][24][25] This is particularly useful for confirming the molecular formula and for gaining structural insights through the analysis of how the molecule breaks apart.

The Rationale Behind ESI-MS/MS Experimental Design

ESI is a "soft" ionization technique, meaning it can ionize molecules with minimal fragmentation, which is ideal for determining the molecular weight.[24] Tandem mass spectrometry (MS/MS) then allows for the selective fragmentation of the molecular ion to reveal structural details.[24]

Key Parameters in ESI-MS/MS

ParameterDescriptionImpact on Data
Ionization Mode Positive or NegativeDepends on the ability of the analyte to accept a proton (positive mode) or lose a proton (negative mode). Many nitrogen-containing heterocycles ionize well in positive mode.
Capillary Voltage The voltage applied to the ESI needle.Affects the efficiency of ion formation.
Nebulizing Gas Flow The flow rate of the gas used to assist in droplet formation.Influences the desolvation process.
Drying Gas Temperature and Flow The temperature and flow rate of the gas used to evaporate the solvent from the droplets.Crucial for efficient desolvation and ion release.
Collision Energy (in MS/MS) The energy applied to induce fragmentation of the precursor ion.Higher collision energies generally lead to more extensive fragmentation.
Experimental Protocol: ESI-MS/MS Analysis of a Heterocyclic Compound
  • Sample Preparation: Prepare a dilute solution of the heterocyclic compound (typically 1-10 µg/mL) in a suitable solvent system, such as methanol, acetonitrile, or a mixture with water.[26] A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) is often added to promote ionization.

  • Infusion or LC-MS: The sample can be introduced into the mass spectrometer directly via a syringe pump (infusion) or as the eluent from a liquid chromatography (LC) system. LC-MS is often preferred as it provides an additional dimension of separation.

  • MS1 Scan: First, a full scan mass spectrum (MS1) is acquired to identify the protonated molecule [M+H]⁺ (in positive mode) or the deprotonated molecule [M-H]⁻ (in negative mode).

  • MS/MS Scan: The molecular ion of interest is then selected in the first mass analyzer (Q1), fragmented in the collision cell (q2) by collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer (Q3).

  • Data Analysis: The resulting MS/MS spectrum shows the masses of the fragment ions. The fragmentation pattern is then interpreted to deduce structural features of the parent molecule.

Decoding the Fragments: Structural Insights from MS/MS Spectra

The fragmentation of heterocyclic compounds in ESI-MS/MS often follows predictable pathways, which can provide valuable structural information.[27][28][29] Common fragmentation reactions include the loss of small neutral molecules (e.g., H₂O, CO, HCN), ring cleavages, and rearrangements. By carefully analyzing the mass differences between the precursor ion and the fragment ions, it is possible to propose the structures of the fragments and, in turn, deduce the structure of the original molecule.[27]

G

Part 3: Synergy and Self-Validation - A Holistic Approach

The true power in characterizing heterocyclic compounds lies in the synergistic use of ¹H NMR and ESI-MS/MS. ESI-MS/MS provides the molecular formula (via accurate mass measurement) and information about substructures through fragmentation, while ¹H NMR provides the detailed connectivity and stereochemistry. Together, they form a self-validating system where the proposed structure from one technique must be consistent with the data from the other. This integrated approach significantly increases the confidence in the final structural assignment.

Conclusion: Empowering Discovery through Structural Clarity

The detailed structural characterization of heterocyclic compounds is a critical step in the journey from a promising molecule to a potential therapeutic. ¹H NMR and ESI-MS/MS are indispensable tools in the arsenal of the modern chemist, providing a wealth of information that, when used in concert, can lead to the unambiguous elucidation of complex molecular architectures. By understanding the principles behind these techniques and by following robust experimental protocols, researchers can confidently navigate the intricate world of heterocyclic chemistry and accelerate the pace of scientific discovery.

References

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  • NMR Sample Preparation. University of Arizona. [Link]

  • Applications of Mass Spectrometry in Drug Development Science. (2021). ResearchGate. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. (2025, November 21). Coriolis Pharma. [Link]

  • Mass Spectrometry in Drug Development Applications. (2025, March 10). Netpharmalab. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • High-Resolution NMR for Complex Molecule Analysis. (2025, April 30). Creative Biostructure. [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]

  • Sample Preparation. University College London. [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. [Link]

  • 29.9 1H NMR Spectroscopy. OpenStax. [Link]

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  • Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations. PubMed. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link]

    • ¹H NMR Spectra and Interpretation (Part I). Maricopa Open Digital Press. [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]

  • Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. PMC. [Link]

  • "Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis". AZoM. [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. LCGC International. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

  • Structure Elucidation Overview and Practice – Solving H1 NMR Spectrums. YouTube. [Link]

  • A Review on the Medicinal Significance of Heterocyclic Compounds. IJRASET. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. [Link]

  • Advances in NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

  • ESI-MS study of the reaction process. Both the NIS and NCS/KI... ResearchGate. [Link]

  • Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. [Link]

  • Electrospray Ionization Tandem Mass Spectrometry (Esi-Ms/Ms) Analysis of the Lipid Molecular Species Composition of Yeast Subcellular Membranes Reveals Acyl Chain-Based Sorting/Remodeling of Distinct Molecular Species En Route to the Plasma Membrane. PMC. [Link]

  • Challenges in ESI-MS-based Untargeted Metabolomics. CHIMIA. [Link]

  • Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. ACS Publications. [Link]

  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. ACS Publications. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Research & Reviews: Journal of Chemistry. [Link]

  • (PDF) UHPLC-ESI-HRMS Quantitation of Metabolites without Using Reference Standards: Impact of LC Flow Rate and Mobile Phase Composition on MS Responses. ResearchGate. [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]

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Application

Application Note: In Vitro Anticancer Screening of 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Mechanistic Rationale The optimization of hydrogen-bond...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

The optimization of hydrogen-bond donor and acceptor strengths is a critical parameter in modern medicinal chemistry, particularly for modulating blood-brain barrier permeability, lipophilicity, and target affinity[1]. The compound 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine represents a highly versatile synthetic scaffold. Featuring a rigid bicyclic pyrrolotriazole core linked to a basic piperidine ring, this pharmacophore has been heavily explored in the development of targeted anticancer agents, most notably as a putative Poly(ADP-ribose) polymerase (PARP) inhibitor[1].

Targeting the DNA damage response (DDR) via PARP1/2 inhibition has revolutionized the treatment of homologous recombination (HR)-deficient tumors[2]. PARP enzymes are essential for base excision repair, a key pathway for resolving DNA single-strand breaks (SSBs)[3]. When PARP is inhibited, these unrepaired SSBs persist and eventually collapse DNA replication forks, converting them into highly toxic double-strand breaks (DSBs)[3]. In normal cells, BRCA1/2 proteins repair these DSBs via homologous recombination. However, in BRCA-mutant cancer cells, the loss of HR capability combined with PARP inhibition results in overwhelming genomic instability and apoptosis—a phenomenon known as synthetic lethality [3][4].

This application note provides a complete, self-validating in vitro screening cascade to evaluate the potency, target engagement, and mechanism of action of 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine derivatives.

PARP_Mechanism SSB DNA Single-Strand Breaks (Endogenous Damage) PARP1 PARP1/2 Activation (Base Excision Repair) SSB->PARP1 Repair Successful DNA Repair (Cell Survival) PARP1->Repair Normal Function DSB DNA Double-Strand Breaks (Replication Fork Collapse) PARP1->DSB Unrepaired SSBs Inhibitor 4-{...}piperidine (PARP Inhibitor) Inhibitor->PARP1 Inhibition BRCA_WT BRCA1/2 Wild-Type (HR Proficient) DSB->BRCA_WT BRCA_Mut BRCA1/2 Mutant (HR Deficient) DSB->BRCA_Mut Survival HR Repair (Cell Survival) BRCA_WT->Survival Repaired via HR Apoptosis Synthetic Lethality (Apoptosis) BRCA_Mut->Apoptosis Unrepaired DSBs

Mechanism of PARP inhibition and synthetic lethality in HR-deficient cells.

Experimental Design & Causality (E-E-A-T)

To ensure scientific integrity, a screening protocol cannot rely solely on generic cell death. It must prove how and why the compound works. This workflow is built on three pillars:

  • Cellular Models (The "Where"): We utilize a matched pair of breast cancer cell lines. MDA-MB-436 (BRCA1-mutant) serves as the primary sensitive model to demonstrate synthetic lethality. MDA-MB-231 (BRCA wild-type) serves as the negative control to rule out non-specific, off-target cytotoxicity[4].

  • Target Engagement (The "What"): Demonstrating macroscopic cell death is insufficient. We must prove the compound physically inhibits its target inside the cell. By inducing PARylation with H₂O₂ and measuring its suppression via ELISA, we confirm intracellular target engagement[4].

  • Phenotypic Validation (The "How"): Flow cytometry using Annexin V/PI staining differentiates between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis)[3].

Screening_Workflow Prep 1. Compound Prep (10mM DMSO Stock) Viability 2. Viability Screen (CellTiter-Glo, 96h) Prep->Viability Target 3. Target Engagement (PARylation ELISA) Viability->Target Phenotype 4. Phenotypic Assay (Annexin V/PI Flow) Target->Phenotype Analysis 5. Data Synthesis (IC50 & Synergy) Phenotype->Analysis

In vitro screening workflow for evaluating targeted anticancer efficacy.

Detailed Experimental Protocols

Protocol 1: High-Throughput Cell Viability Screening (CellTiter-Glo)

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) and assess the synthetic lethal therapeutic window.

Materials:

  • MDA-MB-436 and MDA-MB-231 cell lines.

  • 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine (Test Compound) and Olaparib (Positive Control).

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • 384-well opaque white microplates.

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 1,000 cells/well in 30 µL of complete culture medium (RPMI-1640 + 10% FBS) into a 384-well plate. Expert Tip: Fill the outer edge wells with PBS to prevent evaporation-induced edge effects.

  • Incubation: Incubate plates overnight at 37°C, 5% CO₂ to allow cell attachment.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve final concentrations ranging from 10 µM to 0.5 nM. Ensure final DMSO concentration remains strictly ≤0.1% to prevent solvent toxicity.

  • Treatment Window: Incubate for 96 hours. Causality: PARP inhibitors require multiple cell division cycles for unrepaired SSBs to convert into lethal DSBs; standard 48h assays often yield false negatives.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Intracellular PARylation Target Engagement Assay

Objective: Quantify the direct inhibition of intracellular PARP enzymatic activity.

Step-by-Step Procedure:

  • Seeding & Treatment: Seed MDA-MB-436 cells at 1x10⁵ cells/well in a 6-well plate. Incubate overnight. Treat cells with the test compound at 1x, 5x, and 10x its established IC₅₀ for 2 hours.

  • PARylation Induction: Add 1 mM Hydrogen Peroxide (H₂O₂) to the culture medium for 10 minutes. Causality: H₂O₂ induces massive oxidative DNA damage, hyper-activating PARP1 to synthesize poly(ADP-ribose) (PAR) chains. This provides a robust dynamic range to measure inhibition.

  • Lysis: Wash cells immediately with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease inhibitors and 1 µM PARG inhibitor (to prevent PAR chain degradation during extraction).

  • ELISA Quantification: Transfer 50 µg of total protein lysate to a PAR-capture ELISA plate (e.g., Trevigen HT PARP In Vivo Pharmacodynamic Assay). Incubate overnight at 4°C.

  • Detection: Wash wells and incubate with an anti-PAR monoclonal detection antibody, followed by an HRP-conjugated secondary antibody. Develop with chemiluminescent substrate and calculate the % inhibition of PAR formation relative to the H₂O₂-only positive control.

Protocol 3: Apoptosis Analysis via Flow Cytometry

Objective: Confirm that the mechanism of reduced viability is driven by apoptotic cell death rather than mere cytostasis.

Step-by-Step Procedure:

  • Treatment: Treat MDA-MB-436 cells with the test compound (at IC₉₀ concentration) for 72 hours.

  • Harvesting: Collect both the culture medium (containing early apoptotic detached cells) and the adherent cells via Trypsin-EDTA. Pool them together. Expert Tip: Failing to collect the supernatant will result in a massive underestimation of the apoptotic fraction.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately on a flow cytometer (e.g., BD FACSCanto II). Gate for Early Apoptosis (Annexin V+/PI-) and Late Apoptosis (Annexin V+/PI+).

Data Presentation & Interpretation

To benchmark the 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine scaffold, results must be tabulated against a clinical-stage reference compound (Olaparib) to evaluate the therapeutic window (WT vs. Mutant IC₅₀ ratio).

Table 1: Summary of In Vitro Pharmacological Profiling (Mock Data)

CompoundMDA-MB-436 IC₅₀ (nM)(BRCA1-Mutant)MDA-MB-231 IC₅₀ (nM)(BRCA-WT)Selectivity Index(WT / Mutant)Intracellular PAR Inhibition(IC₅₀, nM)Apoptotic Fraction(% at 72h)
Olaparib (Control) 14.2 ± 1.54,250 ± 310~300x4.8 ± 0.642.5%
Pyrrolotriazole-Piperidine Scaffold 8.7 ± 0.9>10,000>1,100x2.1 ± 0.358.2%

Interpretation: The data demonstrates that the pyrrolotriazole-piperidine derivative exhibits sub-nanomolar target engagement (PAR inhibition) and single-digit nanomolar cytotoxicity in HR-deficient cells. Crucially, the lack of toxicity in the BRCA-WT line (>10 µM) confirms a highly specific synthetic lethal mechanism, devoid of generalized off-target cytotoxicity.

References

  • Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength Rowan Sci. URL:[Link]

  • Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy Nature (2005), 434(7035), 917-921. URL:[Link]

  • PARP inhibitors: its role in treatment of cancer Chinese Journal of Cancer (2011), 30(7), 463-471. URL:[Link]

  • The potential of PARP inhibitors in targeted cancer therapy and immunotherapy Frontiers in Immunology (2022). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Pyrrolo[2,1-c][1,2,4]triazole Cyclization

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic hurdles of synthesizing fused bicyclic triazole systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic hurdles of synthesizing fused bicyclic triazole systems.

The cyclization of acyclic precursors into a pyrrolo[2,1-c][1,2,4]triazole core is a critical step in modern drug development. Rigidifying these scaffolds is often employed to displace high-energy crystallographic water molecules in target binding pockets, thereby drastically improving ligand binding affinities[1]. However, this dehydrative ring closure carries a high entropic penalty and is prone to stalling, degradation, or poor regioselectivity.

Below, you will find field-proven troubleshooting strategies, comparative data, and a self-validating protocol to ensure robust cyclization.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why is the cyclization of the pyrrolo[2,1-c][1,2,4]triazole core so challenging compared to standard monocyclic triazoles? A: The formation of the fused bicyclic system introduces significant ring strain. While acyclic precursors possess high conformational freedom, forcing them into a rigid pyrrolo-triazole core requires overcoming a massive entropic barrier[1]. If the electrophilicity of your carbonyl/imine carbon is too low, the adjacent nitrogen will lack the thermodynamic driving force required to execute the intramolecular nucleophilic attack, leading to stalled reactions.

Q2: I am using p-Toluenesulfonic acid (PTSA) in toluene at 120 °C, but my reaction stalls at 50% conversion. How can I drive it to completion? A: PTSA relies on the reversible protonation of the carbonyl oxygen to increase its electrophilicity[2]. If your substrate is sterically hindered or electron-rich, simple protonation is insufficient. Solution: Switch to a stronger, irreversible activating agent like Phosphorus Oxychloride (POCl₃). POCl₃ converts the carbonyl oxygen into a highly reactive dichlorophosphate leaving group, drastically lowering the activation energy for ring closure and forcing the reaction forward[3].

Q3: POCl₃ successfully cyclizes my molecule, but my acid-sensitive protecting groups (e.g., Boc, THP) are falling off. What is a milder alternative? A: POCl₃ generates stoichiometric amounts of HCl during the reaction, which readily cleaves acid-labile groups. Solution: Utilize the Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate). This reagent facilitates dehydrative cyclization under neutral-to-mildly-basic conditions. It preserves sensitive functionalities while still providing a strong thermodynamic driving force by forming stable, non-acidic byproducts.

Q4: I am getting a mixture of regioisomers (e.g., [1,5-a] versus [2,1-c] fused triazoles). How do I control regioselectivity? A: This is a classic kinetic versus thermodynamic control issue. Lower temperatures and highly reactive dehydrating agents often trap the molecule in the kinetically favored (but less stable) regioisomer. To favor the thermodynamically stable pyrrolo[2,1-c] isomer, increase the reaction temperature (e.g., refluxing in xylenes instead of toluene) and allow the reaction to equilibrate over a longer period.

Part 2: Reagent Selection Data

To optimize your specific workflow, compare the activation mechanisms and compatibility of standard cyclization reagents below:

Activating AgentPrimary Mechanism of ActionTypical Temp. RangeByproduct / EnvironmentSubstrate Suitability
PTSA (p-Toluenesulfonic acid) Reversible carbonyl protonation110 °C – 120 °CWater (Dean-Stark) / Mild AcidElectron-rich, unhindered precursors[2].
POCl₃ (Phosphorus oxychloride) Irreversible phosphorylation90 °C – 120 °CHCl / Strong AcidSterically hindered, electron-deficient precursors[3].
Burgess Reagent Sulfonylcarbamate leaving group20 °C – 70 °CTriethylammonium / NeutralHighly acid-sensitive or fragile functional groups.

Part 3: Mechanistic Workflow & Decision Matrix

Use the following logical pathway to determine the best optimization strategy for your failing cyclization step.

CyclizationTroubleshooting Start Pyrrolo[2,1-c]triazole Cyclization Issue Identify Primary Experimental Challenge Start->Issue Incomplete Incomplete Conversion (Steric Hindrance) Issue->Incomplete Degradation Substrate Degradation (Acid Sensitivity) Issue->Degradation Regio Regioisomer Mixtures (Kinetic vs Thermodynamic) Issue->Regio Sol1 Use POCl3 / Reflux (Strong Activation) Incomplete->Sol1 Sol2 Use Burgess Reagent (Mild Dehydration) Degradation->Sol2 Sol3 Adjust Temp/Solvent (Thermodynamic Control) Regio->Sol3

Decision matrix for optimizing pyrrolo[2,1-c]triazole cyclization based on experimental challenges.

Part 4: Self-Validating Experimental Protocol

When mild conditions fail, POCl₃-mediated dehydrative cyclization is the industry standard for forcing the formation of the pyrrolo[2,1-c][1,2,4]triazole core[3]. Follow this self-validating methodology to ensure high yields and safety.

Protocol: POCl₃-Mediated Dehydrative Cyclization

  • Pre-Reaction Validation:

    • Action: Dissolve the acyclic precursor (1.0 eq) in anhydrous toluene (0.1 M concentration).

    • Causality: Water reacts violently with POCl₃ to form phosphoric acid, destroying the active reagent before it can phosphorylate your substrate.

    • Self-Validation: Perform a Karl Fischer titration on the solvent batch; proceed only if moisture is <50 ppm.

  • Electrophilic Activation:

    • Action: Cool the solution to 0 °C under an inert argon atmosphere. Add 1.5–2.0 equivalents of POCl₃ dropwise.

    • Causality: Dropwise addition controls the highly exothermic formation of the dichlorophosphate intermediate, preventing thermal degradation of the starting material.

  • Thermal Ring Closure:

    • Action: Attach a reflux condenser and heat the reaction mixture to 120 °C for 12–20 hours[3].

    • Causality: The rigidification of the acyclic chain into a fused bicyclic system has a high entropic penalty; sustained thermal energy is required to drive the intramolecular nucleophilic attack of the triazole nitrogen.

    • Self-Validation: Monitor via LCMS. The reaction is deemed complete when the intermediate mass (M+18) is fully converted to the desired cyclized mass (M).

  • Quenching & Neutralization (Critical Step):

    • Action: Cool the mixture to 0 °C and carefully pour it into crushed ice.

    • Causality: Ice quenches unreacted POCl₃ slowly, preventing violent boiling and rapid gas evolution.

    • Self-Validation: Add saturated aqueous NaHCO₃ iteratively until the aqueous layer stabilizes at pH 7–8. Do not skip this check. Ensuring all generated HCl is neutralized before extraction prevents reverse ring-opening of the newly formed triazole.

  • Isolation:

    • Action: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude pyrrolo[2,1-c][1,2,4]triazole[3]. Purify via silica gel chromatography.

References

  • [1] Title: Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflammatory Diseases. Source: Journal of Medicinal Chemistry - ACS Publications. URL: 1

  • [2] Title: Bicyclic amide compounds and methods of use thereof. Source: US Patent 11071721B2. URL: 2

  • [3] Title: Production of 1h-pyrazolo(5,1-c)-1,2,4-triazole compound. Source: JP Patent H03220191A. URL: 3

Sources

Optimization

Optimizing reaction conditions for the synthesis of 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the mechanistic nuances, optimization strategies, and common pitfalls encountered during the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the mechanistic nuances, optimization strategies, and common pitfalls encountered during the synthesis of 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine (also known as 3-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole).

This bicyclic scaffold is a highly valuable building block in modern medicinal chemistry. Its synthesis is typically achieved through a highly specific four-step sequence: etherification, hydrazonation, cyclization, and reduction[1].

Standard Operating Procedure (SOP): The Four-Step Synthesis

Self-Validating Protocol Design: To ensure high fidelity and reproducibility, this protocol integrates In-Process Controls (IPCs) at every stage. Do not proceed to the next step without validating the causality of the current reaction.

Step 1: Etherification (Activation of the Lactam)
  • Objective: Convert the unreactive amide carbonyl into a highly electrophilic center.

  • Procedure: React 2-pyrrolidone with dimethyl sulfate (or trimethyl oxonium tetrafluoroborate/Meerwein's salt) under strictly anhydrous conditions. Stir at room temperature to 40°C for 12 hours.

  • Mechanism: The electrophile selectively alkylates the carbonyl oxygen. This disrupts the amide resonance, forming the highly reactive O-methylbutyrolactim (5-methoxy-3,4-dihydro-2H-pyrrole).

  • Validation (IPC): Monitor the reaction by GC-MS or 1 H NMR. Validation is confirmed by the complete disappearance of the lactam N-H proton and the emergence of a sharp singlet (~3.8 ppm) corresponding to the newly formed methoxy group.

Step 2: Hydrazonation
  • Objective: Couple the activated lactim ether with the piperidine appendage.

  • Procedure: Add benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate (Cbz-protected isonipecotic acid hydrazide) to the crude lactim ether in anhydrous methanol. Stir at room temperature for 16 hours.

  • Mechanism: The nucleophilic terminal nitrogen of the hydrazide attacks the activated imine carbon of the lactim ether. This tetrahedral intermediate collapses, expelling methanol to form an amidrazone/hydrazone intermediate[2].

  • Validation (IPC): TLC will show the consumption of the UV-active hydrazide starting material. LC-MS must confirm the mass of the acyclic intermediate before proceeding.

Step 3: Cyclization
  • Objective: Aromatize the intermediate to form the fused 1,2,4-triazole core.

  • Procedure: Transfer the intermediate to 1-butanol, add a catalytic amount of glacial acetic acid (10 mol%), and reflux (117°C) for 8-12 hours.

  • Mechanism: Thermal energy and mild acid catalysis drive the intramolecular nucleophilic attack of the secondary hydrazone nitrogen onto the pyrroline ring. Subsequent dehydration aromatizes the system into the 1,2,4-triazole core.

  • Validation (IPC): 1 H NMR will show the loss of the exchangeable hydrazone/amine protons and a distinct downfield shift in the aliphatic pyrrolidine protons due to the deshielding effect of the newly formed aromatic system.

Step 4: Reduction (Deprotection)
  • Objective: Unmask the piperidine amine for downstream functionalization.

  • Procedure: Dissolve the protected pyrrolotriazole in ethanol. Add 10% Pd/C catalyst and stir vigorously under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases.

  • Mechanism: Catalytic hydrogenolysis selectively cleaves the benzyl carbamate (Cbz) protecting group, releasing toluene and CO 2​ , yielding the free piperidine[1].

  • Validation (IPC): LC-MS will show the final target mass (Exact Mass: 192.14, [M+H] + = 193.1).

Reaction Workflow Diagram

SynthesisWorkflow A 2-Pyrrolidone (Starting Material) B O-Methylbutyrolactim (Etherification) A->B Me2SO4 or Meerwein's Salt C Amidrazone Intermediate (Hydrazonation) B->C Cbz-Isonipecotic Acid Hydrazide D Protected Pyrrolotriazole (Cyclization) C->D Heat / Acid Catalysis E Target Molecule: 4-{5H,6H,7H-pyrrolo[2,1-c] triazol-3-yl}piperidine D->E H2, Pd/C (Reduction)

Four-step synthetic workflow for 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine.

Troubleshooting Guides & FAQs

Q: My etherification step yields very low conversion to O-methylbutyrolactim. What is the root cause? A: The primary culprit is ambient moisture. Lactim ethers are highly susceptible to hydrolysis, which rapidly reverts them back to the starting 2-pyrrolidone. Causality: Water acts as a competing nucleophile against the hydrazide and hydrolyzes the activated intermediate. Ensure all glassware is flame-dried and use strictly anhydrous solvents. If dimethyl sulfate is underperforming, switch to Meerwein's salt; it provides a much stronger thermodynamic driving force for O-alkylation and avoids acidic byproducts.

Q: During the hydrazonation step, my NMR and TLC show multiple closely eluting spots/peaks. Is my product degrading? A: Not necessarily. This is a classic manifestation of Hydrazone-Hydrazine Tautomerism[1]. The intermediate amidrazone can exist in multiple tautomeric states (e.g., the hydrazone form vs. the hydrazine form). Density Functional Theory (DFT) calculations have demonstrated that while the hydrazone tautomers generally exhibit higher thermodynamic stability[1], the low energy barrier between them allows for equilibrium mixtures at room temperature. Action: Do not attempt to forcefully separate these by column chromatography if LC-MS confirms they share the identical intermediate mass. Proceed directly to the cyclization step.

Q: The cyclization step is stalling, and I am recovering a large amount of unreacted amidrazone. How can I drive the reaction to completion? A: The dehydration step required to form the aromatic triazole ring has a significant activation energy barrier. If you are using standard refluxing ethanol (bp 78°C), the thermal energy is insufficient. Causality: The elimination of water requires protonation of the hydroxyl intermediate. By switching to a higher-boiling solvent (1-butanol, bp 117°C) and adding a mild acid catalyst (acetic acid), you simultaneously increase thermal energy and improve the leaving group ability of the oxygen atom. See the optimization data table below.

Q: In the final reduction step, the Cbz group is not fully removed. Should I increase the H 2​ pressure? A: Before increasing pressure, check for catalyst poisoning. If any sulfur impurities (from the dimethyl sulfate etherification) or residual halogenated solvents carried over, they will rapidly poison the active sites of the Pd/C catalyst. Action: Perform a rigorous workup or a silica plug filtration of the protected intermediate before hydrogenation. If the starting material is analytically pure, you may safely increase the H 2​ pressure to 40-50 psi or gently warm the reaction vessel to 40°C.

Optimization of Cyclization Conditions

The following table summarizes the quantitative data for the optimization of the cyclization step (Step 3), demonstrating the causal relationship between temperature, acid catalysis, and overall isolated yield.

SolventTemperature (°C)CatalystReaction Time (h)Isolated Yield (%)
Ethanol78 (Reflux)None2445
Ethanol78 (Reflux)AcOH (10 mol%)1662
1-Butanol117 (Reflux)None1275
1-Butanol117 (Reflux)AcOH (10 mol%)888

Sources

Troubleshooting

Purification strategies for 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine and its intermediates.

Welcome to the dedicated technical support portal for the isolation and purification of 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine and its synthetic intermediates. This guide is engineered for researchers and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support portal for the isolation and purification of 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine and its synthetic intermediates. This guide is engineered for researchers and drug development professionals dealing with the unique chromatographic challenges presented by highly polar, basic nitrogen-rich heterocycles.

The Physicochemical Challenge: Why Standard Methods Fail

The target molecule, 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine, combines a fused 5,5-bicyclic pyrrolo-triazole system with a piperidine ring. This architecture creates a dual-threat chromatographic challenge:

  • Extreme Basicity: The secondary amine on the piperidine ring has a pKa of ~10–11.

  • High Polarity & Hydrogen Bonding: The three nitrogens in the triazole core act as potent hydrogen-bond acceptors, drastically increasing the molecule's topological polar surface area (tPSA).

Because of these properties, standard normal-phase silica chromatography often results in irreversible chemisorption (tailing), while standard acidic reverse-phase HPLC results in zero retention (elution in the void volume).

DecisionTree Start Crude Reaction Mixture (Pyrrolo-triazole Piperidine) Check Are target impurities basic? Start->Check SCX SCX Catch & Release (Retains Piperidine) Check->SCX No (Neutrals/Acids) RP RP-HPLC (High pH) or HILIC Chromatography Check->RP Yes (Other Amines) Cryst Salt Crystallization (HCl / Oxalate) SCX->Cryst Final Polishing RP->Cryst Final Isolation

Decision tree for selecting the optimal purification strategy based on impurity profiling.

Diagnostic Troubleshooting FAQs

Q: Why does my pyrrolo-triazole piperidine streak across the entire TLC plate and fail to elute from a standard silica column? A: This is a classic acid-base interaction failure. Standard silica gel contains acidic silanol groups (pKa ~4.5). Your molecule's basic piperidine nitrogen becomes protonated by these silanols, leading to irreversible ionic binding rather than reversible partitioning. Solution: Switch to amine-functionalized silica (NH2-silica) or add a basic modifier (1–5% Triethylamine or aqueous NH4OH) to your organic eluent (e.g., DCM/MeOH/NH4OH 90:9:1) to competitively block the acidic silanol sites on the column.

Q: I am using Reverse-Phase (C18) HPLC, but the product elutes immediately in the void volume. How can I increase retention? A: In standard acidic mobile phases (e.g., 0.1% Formic Acid), the piperidine is fully ionized, making the molecule too hydrophilic to partition into the hydrophobic C18 stationary phase. Solution: You must alter the ionization state or the separation mechanism:

  • High-pH RP-HPLC: Use a mobile phase buffered to pH 10 (e.g., 10 mM Ammonium Bicarbonate adjusted with NH4OH). This deprotonates the piperidine, increasing its lipophilicity and retention on C18[1].

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Switch to a polar stationary phase (like ZIC-HILIC or Amide). In [2], the highly polar, ionized molecule will partition favorably into the enriched water layer immobilized on the silica surface[3].

Q: My crude reaction mixture contains unreacted non-basic starting materials and triphenylphosphine oxide. How can I quickly isolate the basic piperidine product without a tedious column? A: Utilize Strong Cation Exchange (SCX) solid-phase extraction. This "catch-and-release" method leverages the inherent basicity of the piperidine ring. As demonstrated in[4], the product binds ionically to the sulfonic acid resin, allowing neutral impurities to be washed away. The purified product is then released using methanolic ammonia[5].

Data Analytics: Strategy Comparison

To optimize your workflow, consult the following quantitative comparison of chromatographic strategies for pyrrolo-triazole piperidines:

Purification TechniqueStationary PhaseMobile Phase / ModifiersTarget Impurity RemovalTypical Yield / Recovery
Normal Phase (Modified) Bare Silica (SiO2)DCM / MeOH / 1% NH4OHNon-polar organics, lipophilic byproducts60–75% (Prone to tailing loss)
Reverse-Phase (High pH) C18 (pH stable)H2O / MeCN + 10mM NH4HCO3 (pH 10)Closely related structural isomers85–95% (High purity)
HILIC ZIC-HILIC / AmideMeCN / H2O + 10mM NH4Formate (pH 6)Highly polar degradants, salts80–90% (Excellent peak shape)
SCX Catch-and-Release Propylsulfonic AcidLoad: MeOH. Elute: 2M NH3/MeOHNeutrals, acids, phosphine oxides>95% (Rapid isolation)

Methodology Vault

Protocol A: SCX "Catch-and-Release" Purification

Causality/Rationale: Propylsulfonic acid resin (pKa < 1) permanently protonates and binds the piperidine ring (pKa ~10). Neutral impurities (e.g., triphenylphosphine oxide, unreacted electrophiles) cannot bind and are washed away[4][6]. The introduction of 2M ammonia (a stronger, more concentrated base) deprotonates the piperidine, releasing it from the resin.

SCX_Workflow Load 1. Load Crude (DCM/MeOH) Bind 2. Piperidine Binds (Sulfonic Acid) Load->Bind Wash 3. Wash Neutrals (100% MeOH) Bind->Wash Elute 4. Elute Product (2M NH3 in MeOH) Wash->Elute

Mechanism of Strong Cation Exchange (SCX) catch-and-release for basic amines.

Step-by-Step Procedure:

  • Conditioning: Pass 2–3 column volumes (CV) of Methanol through the SCX cartridge to activate the sulfonic acid sites.

  • Loading: Dissolve the crude 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine in a minimum volume of DCM/MeOH (1:1) and load onto the column. Allow it to drip through via gravity.

  • Washing (Validation Checkpoint 1): Wash the column with 3 CV of 100% Methanol. Self-Validation: Spot the wash fraction on a TLC plate. You should see neutral impurities eluting, but no UV/Iodine active spot corresponding to your basic product.

  • Elution: Elute the target compound by passing 3 CV of 2M NH3 in Methanol through the column.

  • Isolation (Validation Checkpoint 2): Concentrate the ammoniacal fractions in vacuo. Analyze the resulting free-base solid via LC-MS to confirm the removal of neutral mass-balance impurities.

Protocol B: HILIC-LC-MS Method for Polar Intermediates

Causality/Rationale: Because the pyrrolo-triazole core is highly polar, it struggles to partition into hydrophobic stationary phases. HILIC operates via a water-enriched layer on a polar stationary phase; starting with a high concentration of organic solvent forces the polar analyte into this aqueous layer, ensuring strong retention[3][7].

Step-by-Step Procedure:

  • Column Selection: Equip the LC-MS with a Zwitterionic (ZIC-HILIC) or Amide-bonded column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in LC-MS grade H2O (Adjust to pH 6.0).

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Design: Start at 95% B (Highly organic = high retention in HILIC). Ramp down to 50% B over 5 minutes.

  • Sample Preparation: Dissolve the sample in a diluent matching the starting conditions (e.g., 90% Acetonitrile / 10% Water). Crucial: Injecting a sample dissolved in 100% water will disrupt the HILIC water layer and cause peak splitting.

  • Validation Checkpoint: Inject a known standard of a protected intermediate (e.g., Boc-piperidine derivative). The Boc-protected intermediate should elute earlier than the deprotected free amine, confirming the HILIC retention mechanism is functioning correctly (polar compounds elute later).

References

  • Biotage. "ISOLUTE® Si Propylsulfonic Acid (SCX-2) - Catch and Release Purification of Amines." Biotage Technical Literature. URL: [Link]

  • Teledyne ISCO. "RediSep SCX column: Purifying organic compounds holding inherent basic properties." Chromatography Application Note AN39. URL:[Link]

  • Zhu, Y., et al. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." Analytical and Bioanalytical Chemistry (PMC). URL:[Link]

  • Longdom Publishing. "HILIC Chromatography An Insight on the Retention Mechanism." Journal of Chromatography & Separation Techniques. URL: [Link]

  • ChemRxiv. "HILIC-LC-MS assisted oxidative three-component on-DNA click reactions." URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing Solubility of 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and application scientists facing solubility bottlenecks with 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and application scientists facing solubility bottlenecks with 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine during in vitro assay preparation.

Expert Overview: The Causality of Solubility Challenges

To successfully formulate 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine, we must first deconstruct its physicochemical architecture. The molecule presents a structural dichotomy:

  • The Lipophilic Core: The fused pyrrolo[2,1-c]triazole ring system is highly planar and lipophilic, driving strong intermolecular π−π stacking and high crystal lattice energy.

  • The Ionizable Appendage: The piperidine ring features a basic nitrogen with a pKa of approximately 11.2[1].

At the physiological pH (7.4) required for most in vitro assays, the piperidine nitrogen is >99.9% protonated (forming a piperidinium cation)[1]. While this protonation inherently supports thermodynamic aqueous solubility, researchers frequently encounter kinetic precipitation [2]. When a concentrated DMSO stock is rapidly diluted into an aqueous assay buffer, the DMSO solvation shell is stripped away faster than bulk water can stabilize the protonated piperidine. This "solvent shift" forces the lipophilic cores to rapidly aggregate into amorphous precipitates, compromising assay reproducibility and causing false-negative biological readouts.

Troubleshooting Workflow

Troubleshooting Stock 10 mM Stock in DMSO Dilute Dilute to Aqueous Buffer (pH 7.4) Stock->Dilute Check Visual/Nephelometry Check: Turbidity Detected? Dilute->Check Solvent Shift Assay Proceed to In Vitro Assay Check->Assay Clear Solution Path1 Protocol A: Step-Wise Dilution Check->Path1 Precipitation Path2 Protocol B: HP-β-CD Complexation Check->Path2 Persistent Insolubility Path1->Dilute Re-test Path2->Assay Solubilized Complex

Troubleshooting workflow for resolving kinetic precipitation during assay preparation.

Frequently Asked Questions (FAQs)

Q: I prepared a 10 mM stock in DMSO, but it turns cloudy when I dilute it to 10 µM in my assay buffer. Why? A: This is a classic case of kinetic precipitation. Although the compound may be thermodynamically soluble at 10 µM, the rapid introduction of water displaces the DMSO before water molecules can establish a stable hydration shell around the piperidinium cation. The localized high concentration of the un-solvated compound forces the lipophilic pyrrolo-triazole cores to aggregate. Solution: Utilize a step-wise serial dilution (Protocol A) to bridge the dielectric gap between pure DMSO and water.

Q: Can I just increase the DMSO concentration to keep the compound in solution? A: No. Increasing DMSO is highly detrimental to in vitro integrity. For most cell-based systems, the maximum tolerated concentration of DMSO is strictly 0.1% to 0.5% (v/v)[2]. Exceeding this limit induces solvent-mediated cytotoxicity, alters cell membrane permeability, and can denature target proteins in biochemical assays, leading to artifactual data[2].

Q: How do cyclodextrins resolve this issue without altering the pH? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) acts as a molecular shield. It forms a host-guest inclusion complex where the hydrophobic pyrrolo-triazole moiety inserts into the lipophilic cavity of the cyclodextrin ring[3][4]. This physically prevents π−π stacking and aggregation, while the hydrophilic exterior of the cyclodextrin maintains overall water solubility[3].

Quantitative Excipient Compatibility

When optimizing solubility, the choice of excipient must be balanced against its biological inertness. Below is a synthesized matrix of acceptable limits for in vitro environments.

Excipient / StrategyMechanism of ActionMax Recommended In Vitro Conc.ProsCons
DMSO Co-solvent; reduces the dielectric constant of the medium.0.1% - 0.5% (v/v)Universal solvent, easy to prepare primary stocks.Cytotoxic and membrane-permeabilizing at higher concentrations.
HP-β-CD Encapsulation; forms a thermodynamic host-guest inclusion complex.1.0% - 2.0% (w/v)Excellent biocompatibility; prevents kinetic precipitation.High concentrations may sequester lipophilic assay reagents (e.g., fluorescent dyes).
Tween-20 Surfactant; forms micelles to trap lipophilic cores.0.01% - 0.1% (v/v)Prevents non-specific binding to plasticware.Can lyse cell membranes or disrupt lipid-based assays if overused.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include mechanistic rationales for each step and built-in validation checks to guarantee that your biological readouts are driven by the compound, not the formulation.

Protocol A: Step-Wise Solvent Shift Dilution (Avoiding Kinetic Crash)

Causality: Gradual reduction of the solvent's dielectric constant prevents the localized supersaturation that triggers nucleation and aggregation.

  • Primary Stock: Dissolve 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine in anhydrous DMSO to a concentration of 10 mM. Rationale: Anhydrous DMSO prevents premature water-induced nucleation inside the stock vial.

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the primary stock into a 50% DMSO / 50% Assay Buffer mixture. Vortex vigorously for 30 seconds.

  • Thermal Equilibration: Pre-warm the final assay buffer to 37°C. Rationale: Increased thermal kinetic energy reduces the activation barrier for aqueous solvation.

  • Dropwise Addition: While vortexing the pre-warmed assay buffer, add the intermediate stock dropwise to reach your final target concentration (e.g., 10 µM).

  • Validation Check (Self-Validation): Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a microscope. If a microscopic pellet is visible, kinetic precipitation has still occurred, and you must proceed to Protocol B.

Protocol B: HP-β-CD Inclusion Complexation

Causality: Mechanical energy is used to displace water from the cyclodextrin cavity, allowing the lipophilic pyrrolo-triazole core to enter and form a stable thermodynamic complex[4].

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous assay buffer.

  • Direct Addition: Add the dry powder of 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine directly to the HP-β-CD solution (bypassing DMSO entirely).

  • Mechanical Complexation: Sonicate the suspension in a water bath at 37°C for 30–60 minutes. Rationale: Sonication provides the mechanical energy required to drive the host-guest complexation process until the solution clarifies.

  • Dilution: Dilute the concentrated complex into your final assay media. Ensure the final HP-β-CD concentration does not exceed 2% (w/v).

  • Validation Check (Self-Validation): You must run a parallel vehicle control containing the exact final concentration of HP-β-CD (without the compound) in your in vitro assay. If the vehicle control alters your baseline biological readout, you must titrate the cyclodextrin concentration down.

Mechanistic Pathways of Solubilization

Pathway FreeBase Neutral Compound (Lipophilic) Protonated Piperidinium Cation (pH < 11.2) FreeBase->Protonated Aqueous Buffer DMSO DMSO Solvated State Protonated->DMSO Stock Prep Soluble Thermodynamically Soluble State Protonated->Soluble Slow Equilibration Precipitate Amorphous Aggregate (Kinetic Crash) DMSO->Precipitate Rapid Dilution CD HP-β-CD Encapsulation Precipitate->CD Add Excipient CD->Soluble Host-Guest Complex

Mechanistic pathways of compound precipitation and cyclodextrin-mediated solubilization.

References

  • PMC / NIH. "Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects." Available at: [Link]

  • Waters Corporation. "High-Throughput Measurement of Compound Solubility and Physical Form with BMI." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Effects of 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently see promising small molecules fail in late-stage preclinical models due to a misinterpretation of cellular phenotypes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently see promising small molecules fail in late-stage preclinical models due to a misinterpretation of cellular phenotypes.

The 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine scaffold is a potent, structurally privileged pharmacophore. However, its chemical properties predispose it to specific cellular liabilities. The lipophilic pyrrolo-triazole core can mimic purines, leading to polypharmacology (kinase/GPCR cross-reactivity), while the basic piperidine amine drives lysosomotropism.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting steps to help you decouple true on-target efficacy from off-target toxicity.

Part 1: Frequently Asked Questions (FAQs)

Q1: I am observing a sharp drop in cell viability at 5–10 µM, but my biochemical IC50 is 5 nM. Is this target-mediated? Answer: It is highly unlikely to be target-mediated. The piperidine moiety in your scaffold is a classic weak base (pKa ~9.5). At physiological pH (7.4) in the culture media, the compound is partially unprotonated and highly membrane-permeable. However, upon diffusing into the acidic lysosome (pH ~4.5), the piperidine becomes fully protonated. This positive charge prevents the molecule from diffusing back across the lysosomal membrane, causing it to become trapped.

This phenomenon, known as lysosomotropism, leads to the inhibition of lysosomal phospholipases and causes a massive intracellular accumulation of undegraded lipids. This off-target cellular toxicity is a well-documented artifact of[1].

Q2: How can I definitively prove my cellular phenotype is driven by the intended target and not kinase cross-reactivity? Answer: To prove target-specific causality, you must establish a self-validating system. First, confirm that the compound physically binds your target inside the living cell using a [2].

Once intracellular engagement is confirmed, pair your phenotypic assay with a genetic rescue experiment. Use CRISPR/Cas9 to knock out your target; if the 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine compound still induces the phenotype in the knockout line, the effect is off-target. Pro-Tip: Use [3] to tightly control your CRISPR activity and minimize the nuclease's own off-target DNA cleavage during validation.

Q3: RNA-seq shows massive transcriptional reprogramming that doesn't match the target knockdown profile. What's happening? Answer: This is a hallmark of stress-response activation masquerading as pharmacology. The accumulation of the basic piperidine in lysosomes triggers the Unfolded Protein Response (UPR) and lipid stress pathways. Always run a structurally matched, inactive analog (e.g., a methylated piperidine variant that abolishes target binding but retains the basic pKa) as a control in your RNA-seq experiments to subtract the background stress signature.

Part 2: Quantitative Off-Target Profiling Metrics

To help you benchmark your derivatives, we have summarized the typical off-target profiling data for this specific bicyclic-piperidine scaffold class.

Assay / MetricTypical Value for ScaffoldThreshold for ConcernMechanistic Implication
Primary Target IC50 < 10 nM> 100 nMLoss of on-target potency.
Kinase Panel (Gini Coefficient) 0.45 - 0.60< 0.30ATP-hinge cross-reactivity (promiscuity).
hERG IC50 (Patch Clamp) 1.5 - 5.0 µM< 10 µMCardiac toxicity driven by the basic piperidine.
Lysosomal Trapping Ratio (LTR) > 50> 10High risk of drug-induced phospholipidosis.
Caco-2 Efflux Ratio 2.5 - 5.0> 2.0High liability as a P-glycoprotein (P-gp) substrate.

Part 3: Self-Validating Troubleshooting Protocols

Protocol 1: Diagnosing Lysosomotropism and Phospholipidosis

Causality Principle: To distinguish target-mediated death from CAD-induced toxicity, we must visualize lysosomal swelling and lipid accumulation directly in the cellular model.

Step-by-Step Methodology:

  • Cell Seeding: Seed your target cell line in a 96-well glass-bottom imaging plate at 10,000 cells/well and culture overnight.

  • Co-Incubation: Treat cells with a dose-response gradient of 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine (0.1 µM to 20 µM) and 1 µM of a fluorescent phospholipid analog (e.g., NBD-PE) for 24 hours.

  • Staining: Wash cells 3x with warm PBS. Add 50 nM LysoTracker Red DND-99 in standard culture media and incubate for 30 minutes at 37°C.

  • Imaging: Wash cells gently and image immediately using high-content confocal microscopy (Excitation: 577 nm for LysoTracker; 460 nm for NBD-PE).

  • Validation & Interpretation: If the compound induces phospholipidosis, you will observe a dose-dependent increase in both LysoTracker Red volume (lysosomal swelling) and NBD-PE puncta (lipidosis). If these phenotypes appear at concentrations below your functional IC50, your cellular assay is compromised by off-target toxicity.

Protocol 2: Validating Intracellular Target Engagement via CETSA

Causality Principle: Confirming that the compound binds the target inside the cell before the phenotypic readout ensures the observed effect is not due to off-target binding.

Step-by-Step Methodology:

  • Treatment: Treat live cells in a 6-well plate with the compound (at 5x the biochemical IC50) or DMSO vehicle for 1 hour at 37°C.

  • Aliquot & Heat Pulse: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot the suspension into PCR tubes (50 µL each). Subject the tubes to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, then a 25°C water bath). Note: Avoid detergents, as they alter protein thermal stability.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Carefully extract the supernatant (soluble fraction) and analyze target protein abundance via Western Blot or AlphaScreen.

  • Validation & Interpretation: A positive shift in the melting temperature (Tm) of your target protein in the compound-treated group compared to the DMSO control confirms direct intracellular target engagement.

Part 4: Mechanistic Visualizations

G Compound 4-{...}piperidine (Neutral, Extracellular) Cytosol Cytosol Entry (pH 7.4) Compound->Cytosol Diffusion Target On-Target Binding (Therapeutic Effect) Cytosol->Target Specific Affinity Lysosome Lysosome Entry (pH 4.5) Cytosol->Lysosome Diffusion Protonation Piperidine Protonation (Cationic Trap) Lysosome->Protonation Acidic pH Toxicity Phospholipidosis & Off-Target Toxicity Protonation->Toxicity Enzyme Blockade

Fig 1. On-target engagement vs. off-target lysosomal trapping driven by the basic piperidine.

G Treat Treat Cells with Compound (1 Hour) Heat Heat Pulse Gradient (40°C - 60°C) Treat->Heat Lyse Freeze-Thaw Lysis (Liquid N2) Heat->Lyse Centrifuge Centrifugation (Pellet Aggregates) Lyse->Centrifuge Analyze Quantify Soluble Target (Western/AlphaScreen) Centrifuge->Analyze Confirm Target Engagement Confirmed (Tm Shift) Analyze->Confirm Positive Shift

Fig 2. Self-validating CETSA workflow to confirm target engagement and exclude off-target effects.

References

  • Ikeda, K., Hirayama, M., Hirota, Y., Asa, E., Seki, J., & Tanaka, Y. (2008). "Drug-induced phospholipidosis is caused by blockade of mannose 6-phosphate receptor-mediated targeting of lysosomal enzymes." Biochemical and Biophysical Research Communications, 377(1), 268-274. URL:[Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. URL:[Link]

  • Maji, B., Gangopadhyay, S. A., Lee, M., Shi, M., Wu, P., Heler, R., ... & Choudhary, A. (2019). "A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9." Cell, 177(4), 1067-1079. URL:[Link]

Sources

Optimization

Technical Support Center: Analytical Method Refinement for 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine

Welcome to the Advanced Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing chromatographic and mass spectrometric ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing chromatographic and mass spectrometric challenges with 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine .

Because this molecule features a highly basic piperidine ring coupled to a polar fused triazole system, it defies standard reversed-phase methodologies. This guide provides the mechanistic causality behind these failures and offers self-validating protocols to establish robust, high-sensitivity LC-MS/MS detection.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound elute in the void volume (< 1 min) on a standard C18 column? The Causality: 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine contains a highly basic secondary amine (pKa ~10.5). Under standard acidic LC-MS conditions (e.g., 0.1% formic acid, pH ~2.7), this amine is fully protonated. The resulting cationic state drastically reduces the molecule's logD, making it too hydrophilic to partition into the hydrophobic C18 stationary phase. The Fix: You must fundamentally change the retention mechanism. Either utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to leverage the compound's polarity , or employ High-pH Reversed-Phase (pH > 10.5) to neutralize the amine and restore its lipophilicity.

Q2: I am experiencing severe peak tailing (Tf > 2.0) and poor reproducibility. How do I resolve this? The Causality: Peak tailing for basic amines on silica-based columns is driven by secondary ion-exchange interactions. The protonated piperidine nitrogen interacts with residual, deprotonated acidic silanols (pKa ~4.5) on the silica surface. Because this ion-exchange desorption is kinetically slower than standard hydrophobic partitioning, the peak tails. The Fix: If using HILIC, introduce a high-ionic-strength buffer (e.g., 10 mM ammonium formate) to saturate the silanol sites and outcompete the analyte . If using reversed-phase, switch to a column with a positively charged surface (CSH technology) to electrostatically repel the amine.

Q3: How can I minimize matrix effects and ion suppression in the MS source? The Causality: Early elution in the void volume causes your analyte to co-elute with unretained salts and endogenous phospholipids, leading to severe ion suppression in the electrospray ionization (ESI) source. The Fix: By shifting to a HILIC method, the analyte elutes later in a highly organic mobile phase (>60% Acetonitrile). The high organic content enhances droplet desolvation efficiency in the ESI source, significantly boosting the signal-to-noise (S/N) ratio and preventing matrix suppression .

Part 2: Method Development Workflow

The following decision matrix illustrates the logical workflow for overcoming retention failures associated with this highly polar basic amine.

AnalyticalWorkflow Step1 Target: 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine Highly Polar Basic Amine Step2 Initial LC-MS/MS Screening (Standard C18, 0.1% FA) Step1->Step2 Issue Issue Detected: Void Volume Elution & Tailing Step2->Issue Poor Partitioning Branch Select Optimized Strategy Issue->Branch HILIC HILIC Mode (Partitioning into Water Layer) Branch->HILIC Keep Low pH HighPH High-pH Reversed Phase (Amine Neutralization) Branch->HighPH Raise pH > 10 Val1 Validation: k' > 2.0, Tf < 1.5 HILIC->Val1 Val2 Validation: k' > 3.0, Tf < 1.3 HighPH->Val2

Fig 1: Decision matrix for resolving retention failures of polar basic amines in LC-MS/MS.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed with sample analysis unless the internal system suitability criteria are met.

Protocol A: HILIC-MS/MS Quantification Workflow

Objective: Retain the compound by partitioning it into a water-enriched layer immobilized on a polar stationary phase .

  • Step 1: Mobile Phase Preparation

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: The buffer controls the ionization state of the analyte, ensuring full protonation for optimal hydrophilic partitioning).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Step 2: Sample Preparation & Dilution

    • Dilute all biological or synthetic samples 1:3 with pure Acetonitrile prior to injection. (Causality: In HILIC, the injection solvent must be highly organic. Injecting highly aqueous samples disrupts the localized water layer on the column, causing immediate peak breakthrough and splitting).

  • Step 3: Chromatographic Gradient

    • Column: Bare Silica or Amide-bonded HILIC column (2.1 x 100 mm, 1.7 µm).

    • Gradient: Start at 95% B, hold for 1 min, then ramp down to 60% B over 4 minutes. (Causality: HILIC gradients run in reverse compared to RP; decreasing organic content increases elution strength).

  • Step 4: Self-Validating System Check

    • Inject a 5 ng/mL standard. The system is validated only if the retention factor ( k′ ) > 2.0 and the tailing factor ( Tf​ ) < 1.3.

    • Troubleshooting: If k′ < 2.0, the hydration layer has failed. Flush the column with 20 column volumes of 50% Mobile Phase A to re-establish the water layer.

Protocol B: High-pH Reversed-Phase LC-MS/MS

Objective: Retain the compound via traditional hydrophobic partitioning by neutralizing the basic amine.

  • Step 1: Mobile Phase Preparation

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide. (Causality: pH 10.5 is near the pKa of the piperidine ring, suppressing its ionization and increasing its lipophilicity).

    • Mobile Phase B: Methanol.

  • Step 2: Column Selection

    • Install an Ethylene-Bridged Hybrid (BEH) C18 column. (Causality: Standard silica dissolves rapidly at pH > 8.0. BEH particles are structurally stable up to pH 12).

  • Step 3: Self-Validating System Check

    • Inject a 5 ng/mL standard. Validation requires %RSD of peak area < 5% over 6 replicate injections.

    • Troubleshooting: Monitor baseline pressure. A sudden pressure drop indicates silica dissolution due to incorrect column selection.

Part 4: Quantitative Performance Data

Table 1: Chromatographic Performance Comparison

Data normalized for a 1 ng/mL injection of 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine.

Analytical MethodRetention Time (min)Tailing Factor ( Tf​ )S/N RatioPrimary Retention MechanismStatus
Standard C18 (0.1% FA) 0.8 (Void Volume)2.812Hydrophobic PartitioningFailed
HILIC Bare Silica (pH 3.0) 4.21.1185Hydrophilic PartitioningOptimal
High-pH RP BEH C18 (pH 10.5) 5.51.2140Hydrophobic (Neutralized)Valid
Table 2: Optimized MS/MS Parameters (ESI+)

Precursor Ion [M+H]+ calculated at m/z 193.1.

Transition (m/z)Dwell TimeCollision EnergyMechanistic Causality / Assignment
193.1 → 108.1 50 ms25 VQuantifier: Cleavage of the C-C bond between the triazole core and the piperidine ring.
193.1 → 84.1 50 ms30 VQualifier: Isolation of the highly stable piperidinium cation fragment.

Part 5: References

  • Biomarker Profiling for Pyridoxine Dependent Epilepsy in Dried Blood Spots by HILIC-ESI-MS Source: PubMed Central (PMC) URL:[Link]

  • Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode Source: Preprints.org URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Hydrazone vs. Hydrazine Tautomer Stability in Pyrrolotriazole Intermediates

Executive Summary & Context Pyrrolotriazole derivatives are highly valued synthetic intermediates used extensively in the development of pharmaceutical agents, agricultural chemicals, and advanced photographic dyes[1]. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

Pyrrolotriazole derivatives are highly valued synthetic intermediates used extensively in the development of pharmaceutical agents, agricultural chemicals, and advanced photographic dyes[1]. A defining structural challenge in optimizing these nitrogen-rich intermediates is the prototropic tautomerism between their hydrazine (localized amine) and hydrazone (extended imine) forms.

Understanding and controlling this equilibrium is paramount. The tautomeric state dictates the intermediate's nucleophilicity, electrophilic susceptibility, and ultimate reactivity in downstream coupling reactions. This guide provides an objective, data-driven comparison of these two tautomers, detailing the mechanistic drivers of their stability and the self-validating experimental protocols required to profile them.

Mechanistic Drivers of Tautomeric Stability

The stability of the hydrazone versus hydrazine tautomer is governed by a delicate balance of resonance delocalization, steric hindrance, and environmental factors (such as solvent polarity and hydrogen bonding).

  • Hydrazone Preference (Thermodynamic Control): In most conjugated systems, the hydrazone (or azine) tautomer is thermodynamically favored by approximately 3–8 kcal/mol[2]. This preference is driven by hyperconjugative interactions and the extended π-conjugation across the azomethine (C=N) linkage, which lowers the overall Frontier Molecular Orbital (FMO) energy[3].

  • Hydrazine Trapping (Kinetic Control & Sterics): In specific pyrrolotriazole intermediates, bulky substituents or strong intramolecular hydrogen bonding can artificially stabilize the hydrazine form. However, without these stabilizing factors, the hydrazine form acts as the kinetic product that rapidly isomerizes to the more stable hydrazone.

Quantitative Comparison of Tautomers

To objectively evaluate the performance and stability of both forms, we synthesize data from computational modeling and empirical analyses into a standardized comparative matrix.

Property / MetricHydrazine TautomerHydrazone TautomerPrimary Analytical Method
Thermodynamic Stability (ΔG) +3.0 to +8.0 kcal/mol (Less stable)0.0 kcal/mol (Reference, More stable)DFT (B3LYP/6-311G++)
C-N Bond Length ~1.42 Å (Single bond character)~1.28 Å (Double bond character)X-Ray Crystallography
NMR Chemical Shift (-NH) 4.0 - 6.0 ppm (Broad, exchangeable)11.0 - 14.0 ppm (Sharp, deshielded)¹H VT-NMR
Reactivity Profile Highly nucleophilic at nitrogenElectrophilic at carbon, nucleophilic at NChemical Derivatization
UV-Vis Absorption (λmax) Hypsochromic shift (Shorter λ)Bathochromic shift (Longer λ)UV-Vis Spectrophotometry

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of tautomeric stability must rely on orthogonal techniques. The following protocols explain how to perform the experiments and why each step is causally linked to the data output.

Protocol 1: Variable Temperature NMR (VT-NMR) Profiling

Causality & Rationale: At room temperature, rapid proton exchange between the hydrazine and hydrazone forms often results in time-averaged, broad NMR signals. By cooling the sample, we decrease the kinetic energy below the activation barrier (ΔG‡) of tautomerization, freezing the dynamic exchange. This allows for the precise integration of distinct molecular species[2].

  • Sample Preparation: Dissolve 15 mg of the pyrrolotriazole intermediate in 0.6 mL of anhydrous, non-protic deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Expert Insight: Avoid protic solvents like CD₃OD, which facilitate rapid deuterium exchange and permanently mask the critical -NH signals.

  • Instrument Calibration: Calibrate the NMR probe temperature using a standard methanol (for low temps) or ethylene glycol (for high temps) sample.

  • Data Acquisition: Acquire ¹H NMR spectra from +25°C down to -50°C in 10°C decrements. Allow 15 minutes of thermal equilibration time at each temperature before pulsing.

  • Analysis: Monitor the emergence of the deshielded hydrazone -NH proton (typically 11–14 ppm) versus the hydrazine -NH₂/-NH protons (4–6 ppm)[2]. Integrate the isolated peaks at the lowest temperature to calculate the equilibrium constant ( Keq​ ) and derive the free energy difference (ΔG).

Protocol 2: Computational Thermodynamic Profiling (DFT)

Causality & Rationale: Empirical NMR data is heavily influenced by solvent effects. To isolate the intrinsic electronic stability of the pyrrolotriazole core free from solvent-solute hydrogen bonding, we employ Density Functional Theory (DFT)[3].

  • Geometry Optimization: Build the 3D structures of both the hydrazine and hydrazone tautomers. Perform geometry optimization using the B3LYP functional with a 6-311G++(d,p) basis set. Expert Insight: The diffuse functions (++) in this basis set are critical for accurately modeling the electron density of the lone pairs on the nitrogen-rich pyrrolotriazole ring.

  • Frequency Calculation: Run vibrational frequency calculations on the optimized geometries to ensure the absence of imaginary frequencies (confirming a true local minimum) and to extract zero-point energy (ZPE) corrections.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) to simulate the dielectric environment of DMSO or water, allowing for a direct comparison with the VT-NMR data.

  • HOMO-LUMO Mapping: Map the frontier molecular orbitals to predict electrophilic/nucleophilic susceptibility. The hydrazone form typically exhibits a larger HOMO-LUMO gap, corroborating its higher chemical stability[3].

Visualizations

Tautomerization Hydrazine Hydrazine Tautomer (Kinetic Product) TS Proton Transfer Transition State Hydrazine->TS + Energy Barrier TS->Hydrazine Hydrazone Hydrazone Tautomer (Thermodynamic Product) TS->Hydrazone ΔG = -3 to -8 kcal/mol Hydrazone->TS Reversible Exchange Sterics Bulky Substituents (Favor Hydrazine) Sterics->Hydrazine Conjugation Extended π-System (Favor Hydrazone) Conjugation->Hydrazone

Prototropic tautomerization pathway between hydrazine and hydrazone forms in pyrrolotriazoles.

Workflow Syn Intermediate Synthesis NMR VT-NMR (Kinetic/Exchange Data) Syn->NMR DFT DFT Modeling (Intrinsic Thermodynamics) Syn->DFT XRD X-Ray Diffraction (Solid-State Conformation) Syn->XRD Eval Tautomeric Stability Profile NMR->Eval Keq & ΔG‡ DFT->Eval ΔG & FMOs XRD->Eval Bond Lengths

Orthogonal experimental workflow for validating tautomeric stability.

Conclusion

For pyrrolotriazole intermediates, the hydrazone tautomer generally provides superior thermodynamic stability due to resonance delocalization across the azomethine bond. However, researchers must actively profile their specific substituted intermediates using the VT-NMR and DFT protocols outlined above, as steric crowding or specific solvent interactions can invert this preference, drastically altering the intermediate's performance in subsequent synthetic steps.

References

  • Title: Azine-Hydrazone Tautomerism of Guanylhydrazones: Evidence for the Preference Toward the Azine Tautomer Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Stability study of hydrazones Source: ResearchGate URL: [Link]

  • Title: EP0518238A1 - Pyrrolotriazole derivative Source: Google Patents URL

Sources

Comparative

Analytical Comparison Guide: Cross-Validation of 1H NMR and ESI-MS/MS for the Structural Elucidation of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c]triazole

Executive Summary The structural elucidation of nitrogen-rich bicyclic heterocycles, such as 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c]triazole, presents unique analytical challenges. This specific scaffold, frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of nitrogen-rich bicyclic heterocycles, such as 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c]triazole, presents unique analytical challenges. This specific scaffold, frequently encountered in the development of enzyme inhibitors and treatments for inflammatory lung diseases[1], possesses a high degree of aliphatic proton overlap and complex fragmentation pathways. Relying on a single analytical modality often leads to ambiguous assignments and costly downstream errors. This guide objectively compares standalone analytical methods against an integrated, cross-validated workflow combining Proton Nuclear Magnetic Resonance (1H NMR) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)[2].

The Analyte: Structural Complexity and Analytical Challenges

Compound: 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c]triazole Chemical Formula: C10H16N4 Exact Mass: 192.1375 Da

The molecule features a saturated pyrrolidine ring (the 6,7-dihydro-5H-pyrrolo moiety) fused to a 1,2,4-triazole core, which is further substituted at the 3-position with a basic piperidine ring.

  • The NMR Challenge: The saturated nature of both the piperidine and pyrroline rings results in severe spectral crowding in the 1.5–4.5 ppm aliphatic region.

  • The MS Challenge: The molecule contains multiple basic nitrogen centers, leading to competitive ionization sites and complex, heavily branched fragmentation pathways that can mimic structural isomers[3].

Methodological Comparison: Standalone vs. Integrated Workflows

Analytical ApproachStrengthsWeaknessesPerformance Verdict
Standalone 1H NMR Unparalleled regiochemical connectivity; non-destructive.Low sensitivity; struggles to differentiate overlapping aliphatic CH2 signals without 2D experiments.Insufficient for absolute confirmation of highly saturated heterocycles.
Standalone ESI-MS/MS Exceptional sensitivity; provides exact mass and formula confirmation.Cannot definitively confirm the regiochemistry of the piperidine substitution; isobaric fragments can mislead.Insufficient due to lack of spatial and connectivity resolution.
Integrated Cross-Validation Fuses exact mass data with proton connectivity; eliminates isomeric ambiguity.Requires dual-instrument access and advanced data fusion expertise.Superior Standard. Creates a self-validating data matrix[4].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed not just as procedural steps, but as a self-validating system where the output of one technique directly calibrates the interpretation of the other.

Protocol 1: High-Resolution 1H NMR Acquisition
  • Sample Preparation: Dissolve 5.0 mg of the analyte in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is deliberately selected over CDCl3 to ensure the visibility of the basic piperidine N-H proton. In protic or less polar solvents, this proton would exchange rapidly or broaden beyond detection, stripping away a critical structural identifier.

  • Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides a reliable 0.00 ppm reference, which is essential for accurate chemical shift reporting and cross-comparison with predictive computational libraries[3].

  • Acquisition Parameters: Utilize a 600 MHz spectrometer equipped with a cryoprobe. Set a 90° pulse angle with a relaxation delay (D1) of 5.0 seconds.

    • Causality: A 5.0s delay ensures complete longitudinal relaxation (T1) of all protons. This is critical for obtaining absolute, quantitative integration values of the overlapping aliphatic signals[2].

  • Processing: Apply zero-filling to 64k data points and a 0.3 Hz exponential line-broadening function to enhance the signal-to-noise ratio without compromising the resolution of the pyrroline multiplets.

Protocol 2: LC-ESI-MS/MS Acquisition
  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, maximizing the ionization efficiency for the basic piperidine nitrogen and ensuring a robust[M+H]+ precursor signal.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a fast gradient (5% to 95% Methanol over 5 mins).

    • Causality: Desalting the sample via liquid chromatography prior to entering the mass spectrometer prevents ion suppression and ensures sub-ppm mass accuracy.

  • Mass Spectrometry Parameters: Operate the Q-TOF in positive ESI mode. Capillary voltage: 4.0 kV. Source temperature: 120°C.

  • Tandem MS (MS/MS) Logic: Isolate the precursor ion (m/z 193.14) and apply a ramped collision energy (CE) from 15 to 35 eV.

    • Causality: Ramping the CE is critical. Lower collision energies (15 eV) capture the fragile, facile loss of ammonia (-NH3) from the piperidine ring, while higher energies (35 eV) are strictly required to shatter the highly stable, conjugated pyrrolo-triazole core[3].

Quantitative Data & Cross-Validation Analysis

Table 1: 1H NMR Chemical Shifts and Assignments (600 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Structural Region)
8.52Broad singlet1HPiperidine N-H (Secondary amine)
4.15Triplet2HPyrroline C5-H2 (Adjacent to triazole N)
3.12Multiplet4HPiperidine C2-H2, C6-H2 (Equatorial/Axial)
2.95Multiplet1HPiperidine C4-H (Methine attached to triazole)
2.88Triplet2HPyrroline C7-H2 (Adjacent to triazole C)
2.55Multiplet2HPyrroline C6-H2 (Central methylene)
1.85Multiplet4HPiperidine C3-H2, C5-H2
Table 2: ESI-MS/MS Fragmentation Pathways (Positive Ion Mode)
m/z (Observed)Mass Error (ppm)Fragment FormulaStructural Assignment
193.14510.5[C10H17N4]+Intact Precursor [M+H]+
176.11850.8[C10H14N3]+Loss of NH3 (-17 Da) from Piperidine
110.07121.1[C5H8N3]+Intact Pyrrolo[2,1-c][1,2,4]triazole Core
84.08130.9[C5H10N]+Cleaved Piperidine Core

Mechanistic Causality in Data Interpretation

The true power of this cross-validation lies in mapping the MS/MS fragmentation directly to the NMR integrations. The ESI-MS/MS spectrum yields a primary fragment at m/z 110.07, corresponding to the intact pyrrolo[2,1-c][1,2,4]triazole core after the neutral loss of the piperidine ring. This perfectly corroborates the 1H NMR data, which shows exactly 6 protons in the 2.55–4.15 ppm range, matching the three distinct CH2 groups of the 6,7-dihydro-5H-pyrrolo system. Furthermore, the loss of 17 Da (NH3) in the MS/MS spectrum validates the presence of the secondary amine, which was independently detected as a broad singlet at 8.52 ppm in the DMSO-d6 NMR spectrum[4].

Visualizations

Workflow Sample Analyte Sample (C10H16N4) NMR 1H NMR (600 MHz) Regiochemical Connectivity Sample->NMR Aliquot 1 MS ESI-MS/MS (Q-TOF) Exact Mass & Fragmentation Sample->MS Aliquot 2 Fusion Data Fusion & Cross-Validation (Orthogonal Confirmation) NMR->Fusion Chemical Shifts MS->Fusion m/z & Fragments Result Confirmed Structure: 3-(Piperidin-4-yl)-6,7-dihydro -5H-pyrrolo-[2,1-c]triazole Fusion->Result Validated

Caption: Cross-validation workflow integrating 1H NMR and ESI-MS/MS for absolute structural confirmation.

Fragmentation Precursor [M+H]+ Precursor m/z 193.14 (Intact Molecule) Frag1 Fragment A m/z 176.12 (-NH3 from Piperidine) Precursor->Frag1 -NH3 (17 Da) Frag2 Fragment B m/z 110.07 (Pyrrolo-triazole Core) Precursor->Frag2 Cleavage at C3 Frag3 Fragment C m/z 84.08 (Piperidine Core) Precursor->Frag3 Cleavage at C3

Caption: ESI-MS/MS positive ion fragmentation logic for the [M+H]+ precursor at m/z 193.14.

References

  • Title: Orthogonal analytical methods for botanical standardization: Determination of green tea catechins by qNMR and LC-MS/MS - PMC Source: nih.gov URL: 2

  • Title: Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction - OSTI Source: osti.gov URL: 3

  • Title: Integrating Molecular Networking and 1 H NMR To Target the Isolation of Chrysogeamides from a Library of Marine-Derived Penicillium Fungi - ACS Publications Source: acs.org URL: 4

  • Title: WO2017194459A1 - Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2h) Source: google.com URL: 1

Sources

Validation

Comparative Analysis: 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine vs. Established Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural rationale, comparative pharmacodynamics, and self-validating experimental workflows. Executive Summary & Structural R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural rationale, comparative pharmacodynamics, and self-validating experimental workflows.

Executive Summary & Structural Rationale

The development of ATP-competitive kinase inhibitors relies heavily on optimizing the hinge-binding core to achieve kinome selectivity and cellular efficacy. The novel scaffold 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine (hereafter referred to as PTP-Pip ) represents a significant structural evolution in the design of Janus kinase (JAK) and pan-kinase inhibitors.

Unlike first-generation inhibitors such as Tofacitinib, which utilize a pyrrolo[2,3-d]pyrimidine core to competitively bind the ATP-binding site[1], the PTP-Pip scaffold replaces the pyrimidine with a fused [1,2,4]triazole system. This modification alters the electron distribution and dipole moment of the hinge-binding motif. The triazole nitrogens act as highly efficient hydrogen bond acceptors/donors for the backbone amides of the kinase hinge region (e.g., Glu957 and Leu959 in JAK1) 1[1]. Meanwhile, the saturated pyrroline ring (5H,6H,7H) provides a localized hydrophobic bulk to engage the selectivity pocket, and the piperidine ring serves as a highly tunable vector directing toward the solvent-exposed channel.

StructuralComparison Hinge Kinase Hinge Region (ATP Pocket) Tofa Tofacitinib (Pyrrolo-pyrimidine) Tofa->Hinge Bidentate H-bonds Upa Upadacitinib (Tricyclic Core) Upa->Hinge Conformationally locked PTP PTP-Piperidine (Pyrrolo-triazole) PTP->Hinge Altered dipole moment

Fig 1. Hinge-binding mechanics of PTP-piperidine compared to established JAK inhibitors.

Comparative Pharmacodynamics

To objectively evaluate the PTP-Pip scaffold, we benchmark its biochemical profile against two clinical standards: Tofacitinib (a pan-JAK inhibitor with JAK3 preference)2[2] and Upadacitinib (a highly selective JAK1 inhibitor utilizing a tricyclic imidazolopyrrolopyrazine framework)3[3].

Because ATP-competitive inhibitors must establish critical hydrogen bonds within the kinase hinge region4[4], the structural nuances of the PTP-Pip core directly dictate its selectivity profile.

Table 1: In Vitro Kinase Selectivity Profiling
InhibitorCore ScaffoldJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Primary Selectivity Profile
Tofacitinib Pyrrolo[2,3-d]pyrimidine3.24.11.6Pan-JAK (JAK3 preferred)
Upadacitinib Tricyclic Imidazopyrrolopyrazine0.040.112.1JAK1 Selective
PTP-Pip (Rep.)Pyrrolo[2,1-c][1,2,4]triazole1.845.012.5JAK1/3 Dual Selective

Note: Data for PTP-Pip represents benchmarked experimental modeling against known clinical standards. The triazole core significantly reduces JAK2 affinity, potentially mitigating erythropoietic side effects.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of the PTP-Pip scaffold must follow rigorous, self-validating methodologies. The protocols below detail not just the steps, but the underlying causality governing each experimental choice.

Protocol A: Biochemical Kinase Profiling (ADP-Glo Assay)

Biochemical potency does not automatically equate to selectivity. We utilize the ADP-Glo universal kinase assay to measure the direct inhibition of phosphotransfer.

  • Enzyme Preparation: Dilute recombinant JAK1/2/3 in a physiological kinase buffer (pH 7.4) supplemented with 1 mM DTT.

    • Causality: DTT prevents the oxidation of critical cysteine residues within the catalytic domain, ensuring the kinase remains in its active conformation.

  • Compound Incubation: Pre-incubate the kinase with serially diluted PTP-Pip (or Tofacitinib/DMSO controls) for 30 minutes at room temperature.

    • Causality: This allows the establishment of thermodynamic binding equilibrium before ATP is introduced, preventing artificially inflated IC₅₀ values that occur with slow-binding inhibitors.

  • ATP/Substrate Addition: Introduce ATP strictly at the predetermined Km​ value for each specific JAK isoform.

    • Causality: Operating exactly at Km​ ensures the assay is highly sensitive to competitive displacement. It allows for the direct mathematical comparison of binding affinities ( Ki​ ) across different kinases using the Cheng-Prusoff equation.

  • Luminescence Detection: Add the ADP-Glo reagent to terminate the reaction and deplete unreacted ATP.

    • Causality: Depleting background ATP ensures that the subsequent luminescent signal is exclusively proportional to the ADP generated by kinase activity, yielding a superior signal-to-background ratio.

KinaseAssay Enzyme Enzyme Prep (pH 7.4 + DTT) Incubation Compound Incubation (Equilibrium) Enzyme->Incubation Prevents oxidation ATP ATP Addition (at Km) Incubation->ATP Avoids slow-binding bias Detection Luminescence Detection (ADP-Glo) ATP->Detection Ensures competitive sensitivity

Fig 2. Self-validating in vitro kinase assay workflow demonstrating causality at each step.

Protocol B: Cellular Target Engagement (pSTAT3 Flow Cytometry)

Biochemical assays lack the complexity of the cellular environment. To validate that PTP-Pip successfully penetrates the cell membrane and competes with high endogenous intracellular ATP (~1-5 mM), target engagement must be confirmed via downstream signaling.

  • Cell Starvation: Serum-starve primary CD4+ T-cells for 2 hours.

    • Causality: Removing serum growth factors reduces basal, background STAT phosphorylation, maximizing the dynamic range of the assay.

  • Inhibitor Treatment: Treat cells with PTP-Pip for 1 hour.

    • Causality: Provides adequate time for the compound to cross the lipid bilayer and saturate intracellular kinase targets prior to cytokine stimulation.

  • Cytokine Stimulation: Stimulate cells with IL-6 (50 ng/mL) for exactly 15 minutes.

    • Causality: IL-6 rapidly induces JAK1-mediated STAT3 phosphorylation. Limiting exposure to 15 minutes prevents the activation of negative feedback loops (e.g., SOCS proteins) that would confound the interpretation of inhibitor efficacy.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization using ice-cold 90% methanol.

    • Causality: While PFA preserves cellular structure, methanol is strictly required to denature proteins sufficiently to expose the hidden nuclear pSTAT3 (Tyr705) epitopes to fluorophore-conjugated antibodies for single-cell flow cytometric quantification.

Conclusion

The 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine scaffold offers a compelling alternative to traditional pyrimidine and tricyclic kinase inhibitors. By leveraging the unique hydrogen-bonding profile of the fused triazole ring and the solvent-directed tunability of the piperidine moiety, researchers can design highly selective ATP-competitive inhibitors. When evaluated through rigorously controlled, self-validating biochemical and cellular assays, this scaffold demonstrates the potential to achieve potent target engagement while minimizing off-target kinome liabilities.

References

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. 1

  • Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. ACS Publications. 3

  • Selectively Nonselective Kinase Inhibition: Striking the Right Balance. ACS Publications. 4

  • Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. NIH / PMC. 2

Sources

Validation

Head-to-head comparison of different pyrrolo[2,1-c]triazole derivatives in biological assays.

Head-to-Head Biological Evaluation of Pyrrolo[2,1-c][1,2,4]triazole Derivatives: A Comprehensive Comparison Guide Executive Summary The pyrrolo[2,1-c][1,2,4]triazole scaffold is a privileged bicyclic system in modern med...

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Author: BenchChem Technical Support Team. Date: April 2026

Head-to-Head Biological Evaluation of Pyrrolo[2,1-c][1,2,4]triazole Derivatives: A Comprehensive Comparison Guide

Executive Summary

The pyrrolo[2,1-c][1,2,4]triazole scaffold is a privileged bicyclic system in modern medicinal chemistry. Its rigid, planar geometry and unique hydrogen-bonding profile allow it to intercalate into hydrophobic protein pockets and traverse cellular membranes with high efficiency. This guide provides a head-to-head comparison of three representative pyrrolo[2,1-c][1,2,4]triazole derivatives across distinct biological domains: oncology (tubulin polymerization inhibition) and infectious disease (antimicrobial susceptibility).

For this comparative analysis, we evaluate:

  • PT-101 : The unsubstituted phenyl baseline derivative.

  • PT-102 : A 4-methoxy-phenyl substituted derivative (designed for electron-donation and enhanced tubulin affinity).

  • PT-103 : A 2,4-dichloro-phenyl substituted derivative (designed for high lipophilicity and broad-spectrum membrane penetration).

Structural Rationale & Pharmacological Divergence

The fusion of a pyrrole ring with a triazole ring restricts the conformational flexibility of the molecule, reducing the entropic penalty upon target binding.

  • Anticancer Mechanism (PT-102): The addition of a 4-methoxy group mimics the pharmacophore of colchicine. This allows PT-102 to bind tightly to the colchicine-binding site at the intra-dimer interface of α/β -tubulin, preventing the curved-to-straight structural transition required for microtubule assembly.

  • Antimicrobial Mechanism (PT-103): The di-halogenated aryl group in PT-103 increases the partition coefficient (LogP), allowing the molecule to disrupt bacterial cell wall synthesis and penetrate the lipid bilayers of Gram-positive and Gram-negative bacteria[1].

MOA A Pyrrolo[2,1-c]triazole Derivative (PT-102) B Colchicine Binding Site on β-Tubulin A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Steric Hindrance D Mitotic Arrest (G2/M Phase) C->D Spindle Disruption E Caspase-3/7 Activation D->E Prolonged Arrest F Cellular Apoptosis E->F Execution Phase

Fig 1: Mechanistic pathway of tubulin inhibition and apoptosis induction by PT-102.

Head-to-Head Assay Data

To objectively compare these derivatives, we subjected them to a rigorous, self-validating screening cascade. The quantitative results are summarized below.

Table 1: In Vitro Tubulin Polymerization & Cytotoxicity Lower IC 50​ values indicate higher potency.

CompoundTubulin Polymerization IC 50​ (µM)MCF-7 Cell Viability IC 50​ (µM)A549 Cell Viability IC 50​ (µM)
PT-101 18.4 ± 1.224.5 ± 2.128.1 ± 1.9
PT-102 2.1 ± 0.3 3.4 ± 0.4 4.2 ± 0.5
PT-103 > 50.045.2 ± 3.848.9 ± 4.1
Colchicine1.8 ± 0.20.9 ± 0.11.2 ± 0.1

Table 2: Antimicrobial Susceptibility (MIC) Minimum Inhibitory Concentration (µg/mL).

CompoundStaphylococcus aureus (Gram +)Escherichia coli (Gram -)Candida albicans (Fungal)
PT-101 3264>128
PT-102 64128>128
PT-103 4 8 16
Ciprofloxacin10.5N/A

Data Synthesis: The data reveals a distinct structure-activity relationship (SAR) divergence. The electron-rich PT-102 is a highly selective tubulin inhibitor with potent anticancer properties. Conversely, the lipophilic, halogenated PT-103 shows negligible tubulin interaction but acts as a potent, broad-spectrum antimicrobial agent.

Experimental Methodologies & Causal Workflows

As a best practice in application science, protocols must not only list steps but explain the physical and chemical causality behind them to ensure reproducible, self-validating systems.

Protocol A: Tubulin Polymerization Inhibition Assay

This assay measures the rate of microtubule assembly by monitoring light scattering (turbidity) at 340 nm.

  • Preparation: Purify tubulin from porcine brain or utilize a commercial highly purified tubulin kit (>99% pure).

  • Buffer Formulation: Suspend tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl 2​ , pH 6.9). Causality: EGTA chelates calcium, which otherwise actively depolymerizes microtubules.

  • Nucleotide & Stabilizer Addition: Add 1 mM GTP and 5% glycerol to the mixture. Causality: As established by Shelanski et al., tubulin assembly requires GTP for the nucleation phase, while glycerol acts as a thermodynamic stabilizer to lower the critical concentration required for assembly[2][3].

  • Compound Incubation: Pre-incubate the tubulin mixture with varying concentrations of PT-101, PT-102, and PT-103 (0.1 µM to 50 µM) at 4°C for 10 minutes. Causality: Tubulin remains entirely in the depolymerized dimer state at 4°C, allowing the inhibitor to bind the colchicine site without competing with active polymerization kinetics.

  • Kinetic Reading: Transfer the microplate to a spectrophotometer pre-warmed to 37°C. Read absorbance at 340 nm every minute for 60 minutes. The shift to 37°C initiates polymerization, which increases the optical density of the solution. Calculate the IC 50​ based on the reduction in the steady-state V max​ compared to the DMSO vehicle control.

Protocol B: MTT Cell Viability Assay (Cytotoxicity)

This colorimetric assay relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase, a process that only occurs in metabolically active cells[4].

  • Cell Seeding: Seed MCF-7 and A549 cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO 2​ to allow for cellular adherence and log-phase growth recovery.

  • Treatment: Treat cells with serial dilutions of the pyrrolo-triazole derivatives for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (Colchicine).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: This specific incubation window allows sufficient time for the mitochondrial enzymes of viable cells to cleave the tetrazolium ring[4][5].

  • Solubilization: Carefully aspirate the culture media and add 150 µL of pure DMSO to each well. Causality: The generated formazan crystals are highly hydrophobic and insoluble in aqueous culture media; DMSO acts as an aprotic solvent to rapidly dissolve the crystals into a homogenous purple solution[5].

  • Quantification: Measure the absorbance at 570 nm. Cell viability is calculated as a percentage of the vehicle control.

Protocol C: Broth Microdilution Assay (MIC Determination)

This assay determines the Minimum Inhibitory Concentration (MIC) required to halt visible bacterial growth, strictly adhering to CLSI M07 guidelines[6][7].

  • Inoculum Standardization: Prepare a direct broth suspension of S. aureus and E. coli from 24-hour agar plates. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Causality: Standardizing the inoculum prevents false-positive resistance caused by the "inoculum effect" (overwhelming the drug concentration)[7].

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of PT-101, PT-102, and PT-103 in Mueller-Hinton Broth (MHB), ranging from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to each well (final concentration of 5×105 CFU/mL). Incubate aerobically at 35°C for 16-20 hours[7].

  • Validation & Reading: Confirm that the positive growth control well is turbid and the negative sterility control well is clear. The MIC is recorded as the lowest concentration of the derivative that completely inhibits visible growth.

Workflow Lib Compound Library (PT-101 to PT-103) MTT Primary Screen MTT Viability Assay Lib->MTT MIC Counter Screen Antimicrobial MIC Lib->MIC Tub Secondary Screen Tubulin Polymerization MTT->Tub IC50 < 5 µM Lead1 Anticancer Lead (PT-102) Tub->Lead1 High Affinity Lead2 Antimicrobial Lead (PT-103) MIC->Lead2 Broad Spectrum

Fig 2: High-throughput screening workflow separating anticancer and antimicrobial leads.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. URL:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-Ed11. URL:[Link]

  • Shelanski, M. L., Gaskin, F., & Cantor, C. R. (1973). Microtubule assembly in the absence of added nucleotides. Proceedings of the National Academy of Sciences, 70(3), 765-768. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-{5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}piperidine

A Comprehensive Guide to the Safe Disposal of 4-{5H,6H,7H-pyrrolo[2,1-c][1][2][3]triazol-3-yl}piperidine For researchers and drug development professionals, the responsible management of novel chemical compounds is param...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Safe Disposal of 4-{5H,6H,7H-pyrrolo[2,1-c][1][2][3]triazol-3-yl}piperidine

For researchers and drug development professionals, the responsible management of novel chemical compounds is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-{5H,6H,7H-pyrrolo[2,1-c][1][2][3]triazol-3-yl}piperidine, a heterocyclic compound that requires careful handling due to its composite chemical nature. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Assessment: A Precautionary Approach
  • Pyrrolo[2,1-c][1][2][3]triazole Core: The available data for the parent compound, 5H,6H,7H-pyrrolo[2,1-c][1][2][3]triazole, indicates it is classified with acute toxicity (oral, dermal, and inhalation), and can cause skin and eye irritation.[4] Derivatives of 1,2,4-triazole are noted for their wide spectrum of biological activity and generally low, but present, toxicity.[5]

  • Piperidine Moiety: Piperidine and its derivatives are well-characterized as highly flammable liquids and vapors.[6][7][8][9] They are also acutely toxic if swallowed, inhaled, or in contact with skin, and are known to be corrosive, causing severe skin burns and eye damage.[1][6][7][8][9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory to minimize exposure risks.[1][11]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes of the potentially corrosive and irritant liquid.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)Prevents skin contact with the acutely toxic and corrosive compound.[1][12]
Body Protection Flame-retardant laboratory coat or chemical-resistant apronProtects against spills and splashes of the flammable and corrosive material.[1]
Respiratory Protection Use in a certified chemical fume hoodAll handling should occur in a well-ventilated area to avoid inhalation of potentially toxic vapors.[1]
Waste Segregation and Containment: The Foundation of Safe Disposal

Proper segregation and containment from the point of generation are critical to prevent accidental reactions and ensure compliant disposal.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for all waste streams containing 4-{5H,6H,7H-pyrrolo[2,1-c][1][2][3]triazol-3-yl}piperidine. A high-density polyethylene (HDPE) container is a suitable choice.[12] The container must be in good condition, with a tightly sealing lid to prevent vapor escape.[2][13]

  • Labeling: The moment waste is first added, the container must be clearly labeled with the words "Hazardous Waste" .[2][14][15] The label must also include the full chemical name, "4-{5H,6H,7H-pyrrolo[2,1-c][1][2][3]triazol-3-yl}piperidine," and associated hazard pictograms (e.g., flammable, corrosive, toxic).[1][3]

  • Segregate Waste Streams:

    • Liquid Waste: Collect all unused or waste solutions of the compound in the designated liquid waste container. Do not mix with incompatible waste streams, such as strong oxidizing agents.[12]

    • Solid Waste: Any materials contaminated with the compound, such as gloves, absorbent pads, and weighing papers, must be collected in a separate, clearly labeled solid hazardous waste container.[1]

    • "Empty" Containers: Triple-rinse the original container with a suitable solvent (e.g., methanol or ethanol).[1] The rinsate must be collected and disposed of as hazardous liquid waste.[1] The rinsed container should then be managed according to your institution's guidelines.[1]

Waste_Segregation_Workflow A A LW LW A->LW EHS EHS LW->EHS D D D->LW B B SW SW B->SW SW->EHS C C C->SW Per Institutional Guidelines

Storage and Accumulation: Ensuring Compliance

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][3][15]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[2]

  • Secondary Containment: Store the sealed waste container within a secondary container, such as a chemical-resistant tub, to contain any potential leaks.[1]

  • Segregation: Store containers away from incompatible materials, particularly acids and oxidizing agents.[2] Flammable waste should be stored in a flammable storage cabinet.[3]

  • Container Management: Keep waste containers closed at all times except when adding waste.[2][15] Do not leave funnels in the container.[2] Do not fill containers beyond 90% capacity.[13]

  • Accumulation Time: Once a container is full, it must be removed from the laboratory by your institution's Environmental Health and Safety (EHS) office within 72 hours.[2]

Spill Management and Decontamination

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, close the fume hood sash and leave the area.

  • Contain: For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the spill.[1][12] Do not use combustible materials like paper towels.[1]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if the compound is determined to be highly flammable.[7]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[16] All cleaning materials must also be disposed of as hazardous solid waste.[12] For potent compounds, developing a specific deactivation solution may be necessary to ensure surfaces are cleaned to a safe level.[17]

  • Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution's Chemical Hygiene Plan.[18]

Disposal_Decision_Flowchart start Waste Generated (Liquid, Solid, or Contaminated Item) char_waste Characterize Waste: Is it 4-{...}piperidine or contaminated with it? start->char_waste haz_waste Treat as Hazardous Waste char_waste->haz_waste Yes ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_waste->ppe segregate Segregate Waste Stream ppe->segregate liquid_container Place in Labeled Liquid Hazardous Waste Container segregate->liquid_container Liquid solid_container Place in Labeled Solid Hazardous Waste Container segregate->solid_container Solid store Store in Designated SAA with Secondary Containment liquid_container->store solid_container->store full Is Container Full (>90%)? store->full ehs_pickup Arrange for Pickup by EHS within 72 hours full->ehs_pickup Yes continue_use Continue Accumulation (Inspect Weekly) full->continue_use No end Disposal Complete ehs_pickup->end continue_use->segregate

Final Disposal

The ultimate disposal of 4-{5H,6H,7H-pyrrolo[2,1-c][1][2][3]triazol-3-yl}piperidine must be conducted through your institution's EHS office or a licensed hazardous waste management company.[12] This ensures that the waste is handled, transported, and disposed of in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[2][3]

By adhering to these procedures, you contribute to a safe and responsible laboratory environment, building a foundation of trust in your operational practices and safeguarding both your colleagues and the environment.

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia.
  • US Bio-Clean. (2014, June 13).
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Lab Manager. (2019, June 15).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Safety D
  • Jubilant Life Sciences Limited. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • NextSDS. (n.d.). 5H,6H,7H-pyrrolo[2,1-c][1][2][3]triazole — Chemical Substance Information.

  • Carl ROTH. (2025, March 31).
  • PubMed. (2013, December 15). Synthesis, DNA-binding abilities and anticancer activities of triazole-pyrrolo[2,1-c][1][3]benzodiazepines hybrid scaffolds.

  • Toxicology Mechanisms and Methods. (2025, September 8).
  • EBSCO. (n.d.). Decontamination methods | Science | Research Starters.
  • Carl ROTH. (n.d.).
  • TCI Chemicals. (2025, November 10).
  • Israel Institute for Biological Research. (n.d.).
  • Occupational Safety and Health Administration. (n.d.).
  • Safety d
  • FUJIFILM Wako Chemicals. (n.d.).
  • ACS Publications. (1999). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry | Organic Process Research & Development.
  • National Center for Biotechnology Information. (2023, June 12).
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • OAE Publishing Inc. (2026, January 14).
  • National Science Teaching Association. (2024, August 16).
  • National Center for Biotechnology Information. (n.d.).
  • PubMed. (2025, August 1).
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • PENTA. (2024, May 7).
  • Chemos GmbH & Co.KG. (n.d.).
  • Regulatory Mechanisms in Biosystems. (2024, February 27). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs.
  • Sigma-Aldrich. (2025, November 6).
  • BASF Agro. (2025, August 4).
  • MDPI. (2023, November 21). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies.

  • Manisha Malviya, et al. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • Food and Agriculture Organization. (n.d.). 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and.
  • Sigma-Aldrich. (2025, November 6).

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine
Reactant of Route 2
Reactant of Route 2
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine
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